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  • Product: 3-Oxopregn-4-ene-21,17-carbolactone
  • CAS: 801-37-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the Molecular Antagonism of Mineralocorticoid Receptors by 3-oxopregn-4-ene-21,17-carbolactone

Abstract 3-oxopregn-4-ene-21,17-carbolactone, widely known as spironolactone, is a cornerstone in the therapeutic management of conditions stemming from excessive mineralocorticoid activity.[1][2] As a synthetic steroida...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

3-oxopregn-4-ene-21,17-carbolactone, widely known as spironolactone, is a cornerstone in the therapeutic management of conditions stemming from excessive mineralocorticoid activity.[1][2] As a synthetic steroidal antagonist, its primary mechanism involves direct competitive inhibition of the mineralocorticoid receptor (MR), a nuclear hormone receptor pivotal in regulating sodium and potassium balance.[3][4] This guide provides an in-depth exploration of the molecular interactions between spironolactone and the MR. We will dissect the process of competitive binding, subsequent conformational changes in the receptor that preclude coactivator recruitment, and the resulting blockade of aldosterone-mediated gene transcription. Furthermore, this document details the essential experimental methodologies used to characterize and validate this antagonistic activity, offering a robust framework for researchers in pharmacology and drug development.

Introduction: The Mineralocorticoid Receptor and Its Physiological Role

The mineralocorticoid receptor (MR) is a member of the nuclear receptor superfamily of ligand-activated transcription factors.[5][6] In the absence of a ligand, the MR resides primarily in the cytoplasm, complexed with heat-shock proteins (HSPs) that maintain it in an inactive state.[6][7] The primary endogenous agonist for the MR is aldosterone, a steroid hormone synthesized in the adrenal glands.[4]

Upon binding aldosterone, the MR undergoes a significant conformational change, sheds its associated HSPs, and translocates into the nucleus.[6] There, it binds to specific DNA sequences known as hormone response elements (HREs) located in the promoter regions of target genes. This binding event initiates the recruitment of a series of coactivator proteins, leading to the transcription of genes involved in sodium and water retention and potassium excretion, most notably the epithelial sodium channel (ENaC).[4][8] Pathological overactivation of this pathway contributes to hypertension, heart failure, and chronic kidney disease.[8][9][10] Spironolactone serves as a critical therapeutic tool by directly opposing these actions at the receptor level.[3]

The Core Mechanism of Spironolactone Antagonism

Spironolactone's efficacy as an MR antagonist is a multi-step process rooted in its unique structural properties, particularly the C17 γ-lactone ring, which is crucial for its antagonist character.[4][11]

Competitive Binding at the Ligand-Binding Pocket

The foundational step of antagonism is the direct competition between spironolactone and aldosterone for the MR's ligand-binding domain (LBD).[3][7] Spironolactone binds with high affinity to the MR, effectively displacing aldosterone and preventing its physiological actions.[7][12] However, its selectivity is not absolute. Spironolactone also exhibits affinity for other steroid receptors, such as the androgen and progesterone receptors, which accounts for some of its clinical side effects like gynecomastia.[5][9][13] Newer, more selective MRAs like eplerenone were developed to mitigate these off-target effects.[5][14]

The relative binding affinity (RBA) of a compound is a critical parameter in drug development. The data below summarizes the binding profile of spironolactone and related compounds, highlighting its potency at the MR and its cross-reactivity.

CompoundReceptorRelative Binding Affinity (RBA) / IC50 / KdSignificanceReference
AldosteroneMineralocorticoid (MR)High Affinity (Baseline)Endogenous Agonist[12]
SpironolactoneMineralocorticoid (MR)KD = 12.9 ± 0.6 nMPotent Antagonist[12]
SpironolactoneAndrogen Receptor (AR)Binds with affinityBasis of anti-androgenic side effects[9][13]
SpironolactoneProgesterone Receptor (PR)Binds with affinityBasis of progestational side effects[9][15]
EplerenoneMineralocorticoid (MR)High AffinitySelective Antagonist[14]
EplerenoneAndrogen/ProgesteroneLower affinity than spironolactoneReduced side-effect profile[14]
FinerenoneMineralocorticoid (MR)High Affinity and SelectivityNovel non-steroidal MRA[9][16]
Induction of an Inactive Receptor Conformation

While agonist binding (e.g., aldosterone) induces a specific conformational change that creates a binding surface for coactivator proteins, antagonist binding does not. When spironolactone occupies the LBD, it induces a different, non-productive conformation.[7] This altered structure physically obstructs the formation of the activation function 2 (AF-2) domain, a critical region for coactivator interaction.[6][7]

Failure of Coactivator Recruitment and Blockade of Transcription

The ultimate consequence of the spironolactone-induced conformation is the failure to recruit transcriptional coactivators.[17] Without these essential partner proteins, the transcriptional machinery cannot be assembled at the promoter of MR target genes.[6] This effectively silences the aldosterone-driven genetic program, preventing the synthesis of proteins like ENaC and Na+/K+ ATPase, which in turn leads to increased sodium and water excretion and potassium retention.[4] Some evidence suggests that certain antagonists may even act as inverse agonists, recruiting corepressor proteins to actively suppress basal gene transcription.[5][17]

Signaling Pathway Diagram

The following diagram illustrates the canonical aldosterone signaling pathway and the precise point of interruption by spironolactone.

MR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MR_HSP MR-HSP Complex (Inactive) MR_Aldo_Nuc MR-Aldosterone (Active Conformation) MR_HSP->MR_Aldo_Nuc Translocation MR_Spiro_Nuc MR-Spironolactone (Inactive Conformation) MR_HSP->MR_Spiro_Nuc Translocation Aldo_cyto Aldosterone Aldo_cyto->MR_HSP Binds Spiro_cyto Spironolactone Spiro_cyto->MR_HSP Competitively Binds HRE Hormone Response Element (DNA) MR_Aldo_Nuc->HRE Binds MR_Spiro_Nuc->HRE Coactivators Coactivators MR_Spiro_Nuc->Coactivators Blocks Recruitment HRE->Coactivators Recruits Transcription Gene Transcription (e.g., ENaC) Coactivators->Transcription Initiates

Caption: Aldosterone vs. Spironolactone action on the Mineralocorticoid Receptor.

Investigational Methodologies: Protocols for Characterizing Antagonism

Validating the mechanism of action for an MR antagonist requires a suite of robust biochemical and cell-based assays. Here, we detail the core experimental protocols.

Radioligand Binding Assay

Purpose: To determine the binding affinity (Kd) and competitive inhibition constant (Ki) of a test compound (e.g., spironolactone) for the mineralocorticoid receptor. This assay directly measures the interaction between the ligand and the receptor.[18][19]

Causality Behind Experimental Choices:

  • Radiolabeled Ligand: A tritiated agonist like [3H]-aldosterone is used as a tracer because its binding can be easily and sensitively quantified.[7]

  • Competition Format: By introducing a non-radiolabeled competitor (spironolactone), we can measure its ability to displace the tracer. This competitive format is essential for determining the affinity of non-radiolabeled compounds.

  • Separation of Bound/Free Ligand: Dextran-coated charcoal is a classic method used to adsorb small, unbound radioligands, allowing for the separation and quantification of the larger receptor-ligand complexes that remain in solution.[20]

Step-by-Step Protocol:

  • Preparation of Receptor Source: Homogenize target tissue (e.g., rat kidney) or use cell lysates from cells overexpressing the human MR in an appropriate ice-cold buffer.

  • Assay Setup: In a series of microcentrifuge tubes, add a constant concentration of [3H]-aldosterone (e.g., 2 nM).[7]

  • Competition Curve: To separate tubes, add increasing concentrations of unlabeled spironolactone (e.g., from 10-11 M to 10-5 M).

  • Controls:

    • Total Binding: Add only [3H]-aldosterone and receptor preparation.

    • Non-specific Binding (NSB): Add [3H]-aldosterone, receptor, and a large excess (e.g., 500-fold) of unlabeled aldosterone to saturate all specific binding sites.[7]

  • Incubation: Add the receptor preparation to all tubes, vortex gently, and incubate at 4°C for a defined period (e.g., 18-24 hours) to reach equilibrium.

  • Separation: Add an ice-cold slurry of dextran-coated charcoal to each tube. Incubate for 10 minutes on ice with occasional vortexing.

  • Centrifugation: Centrifuge at high speed (e.g., 3000 x g) for 10 minutes at 4°C to pellet the charcoal.

  • Quantification: Carefully transfer the supernatant (containing the receptor-bound radioligand) to a scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of spironolactone.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of spironolactone that displaces 50% of the radioligand).

    • Calculate the Ki using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay

Purpose: To functionally assess the ability of a compound to antagonize agonist-induced transcription mediated by the MR. This assay provides a quantitative measure of the compound's functional cellular activity.[21][22][23]

Causality Behind Experimental Choices:

  • Reporter Construct: A plasmid containing a luciferase gene under the control of a promoter with multiple MR-specific Hormone Response Elements (HREs) is used.[24] When the MR is activated, it binds to these HREs and drives luciferase expression.

  • Co-transfection: Cells are transfected with both an MR expression vector (to ensure sufficient receptor levels) and the reporter construct.

  • Luminescence Readout: The luciferase enzyme produces light in the presence of its substrate (luciferin). This light output is highly sensitive and directly proportional to the transcriptional activity of the MR.[22][25]

Step-by-Step Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., HEK293 or COS-1) in 96-well plates. These cells lack endogenous MR, providing a clean background.[1]

  • Transfection: Co-transfect the cells with two plasmids:

    • An expression vector containing the full-length human MR cDNA.

    • A reporter plasmid containing an MR-responsive promoter driving a luciferase gene (e.g., pGL4-MMTV-luc).[22]

    • Optionally, a third plasmid expressing Renilla luciferase can be included as an internal control for transfection efficiency and cell viability.[23]

  • Incubation: Allow cells to recover and express the proteins for 24 hours post-transfection.

  • Compound Treatment:

    • Add a fixed, sub-maximal concentration of the agonist (aldosterone, e.g., 1 nM).

    • Concurrently, add increasing concentrations of the antagonist (spironolactone).

    • Include controls: vehicle only (basal), aldosterone only (maximal stimulation).

  • Incubation: Incubate the treated cells for another 18-24 hours.

  • Cell Lysis: Aspirate the media and add a passive lysis buffer to each well.

  • Luminescence Measurement:

    • Transfer the cell lysate to an opaque 96-well plate.

    • Use a luminometer to inject the luciferase substrate and measure the light output (Firefly luciferase).

    • If using a dual-luciferase system, inject the second substrate (Stop & Glo®) to quench the Firefly signal and measure the Renilla luciferase signal.[22]

  • Data Analysis:

    • Normalize the Firefly luciferase signal to the Renilla signal for each well.

    • Calculate the percentage of inhibition relative to the "aldosterone only" control.

    • Plot the percentage of inhibition against the log concentration of spironolactone to determine the IC50 for functional antagonism.

Experimental Workflow Diagram

This diagram outlines the logical flow of a luciferase reporter assay designed to test for MR antagonism.

Reporter_Assay_Workflow A 1. Plate Cells (e.g., HEK293) B 2. Co-transfect Plasmids - MR Expression Vector - HRE-Luciferase Reporter A->B C 3. Incubate (24h) for Protein Expression B->C D 4. Treat Cells - Aldosterone (Agonist) - Spironolactone (Test Antagonist) C->D E 5. Incubate (18-24h) D->E F 6. Lyse Cells E->F G 7. Measure Luminescence (Luciferase Activity) F->G H 8. Data Analysis - Normalize Data - Plot Dose-Response Curve - Calculate IC50 G->H

Caption: Workflow for a Mineralocorticoid Receptor Antagonist Reporter Assay.

Conclusion and Future Directions

The mechanism of action of 3-oxopregn-4-ene-21,17-carbolactone is a well-defined example of competitive antagonism at a nuclear hormone receptor. By binding to the MR's ligand-binding pocket, it induces a non-functional conformation that prevents the recruitment of coactivators essential for gene transcription. This elegant molecular blockade translates directly into significant clinical benefits for patients with diseases driven by aldosterone excess.

Future research continues to focus on developing novel MRAs with improved selectivity and tissue-specific effects. The development of non-steroidal antagonists like finerenone represents a significant step forward, offering potent MR blockade with a reduced risk of steroidal side effects.[9][16] Understanding the subtle differences in how various antagonists stabilize unique receptor conformations will be key to designing next-generation therapeutics that can selectively modulate MR activity in specific tissues, such as the heart and kidney, while minimizing systemic effects.

References

  • Rogerson, F. M., et al. (2003). Determinants of spironolactone binding specificity in the mineralocorticoid receptor. Journal of Molecular Endocrinology, 31(3), 573-582. [Link]

  • Järvinen, T., et al. (1993). Discordant results between radioligand and immunohistochemical assays for steroid receptors in breast carcinoma. Cytopathology, 4(4), 211-219. [Link]

  • Nwachukwu, J. C., et al. (2014). A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. Methods in Molecular Biology, 1166, 113-122. [Link]

  • Rogerson, F. M., et al. (2003). Determinants of spironolactone binding specificity in the mineralocorticoid receptor. PubMed, 14664717. [Link]

  • Rogerson, F. M., et al. (2003). Determinants of spironolactone binding specificity in the mineralocorticoid receptor. Journal of Molecular Endocrinology. [Link]

  • Li, Y., et al. (2009). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Assay and Drug Development Technologies, 7(1), 66-75. [Link]

  • Kalimi, M., & Agarwal, M. K. (1987). Paradoxical differences in the receptor binding of two new antimineralocorticoids. Biochemical and Biophysical Research Communications, 145(3), 1329-1335. [Link]

  • Fowler, A. M., et al. (2015). Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer. Molecular Imaging, 14. [Link]

  • Sakauye, C., & Kalimi, M. (1986). Characterization of spironolactone binding sites distinct from aldosterone receptors in rat kidney homogenates. The Journal of Steroid Biochemistry, 24(1), 37-42. [Link]

  • Li, Y., et al. (2009). Improved dual-luciferase reporter assays for nuclear receptors. PubMed, 19265814. [Link]

  • Dr.Oracle. (2026). What is the relationship between mineralocorticoids and spironolactone in the treatment of hypertension?. Dr.Oracle. [Link]

  • Li, Y., et al. (2009). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. ResearchGate. [Link]

  • Raynaud, J. P., et al. (1975). RBA's for steroid hormone receptors. ResearchGate. [Link]

  • Unknown Author. (n.d.). assays of hormones and receptors. University of Arizona. [Link]

  • Fuller, P. J., et al. (2019). Molecular evolution of the switch for progesterone and spironolactone from mineralocorticoid receptor agonist to antagonist. Proceedings of the National Academy of Sciences, 116(36), 18090-18099. [Link]

  • Dehdashti, F., et al. (2016). Imaging Diagnostic and Therapeutic Targets: Steroid Receptors in Breast Cancer. Radiographics, 36(2), 378-394. [Link]

  • Reaction Biology. (n.d.). Androgen Receptor Assay Service. Reaction Biology. [Link]

  • Fagart, J., et al. (2007). Structural basis of spirolactone recognition by the mineralocorticoid receptor. The Journal of Biological Chemistry, 282(37), 27286-27293. [Link]

  • Funder, J. W. (2013). Mineralocorticoid receptor antagonists: emerging roles in cardiovascular medicine. Journal of Hypertension, 31(10), 1913-1919. [Link]

  • Struthers, A., et al. (2008). A comparison of the aldosterone-blocking agents eplerenone and spironolactone. Clinical Therapeutics, 30(4), 621-631. [Link]

  • Rogerson, F. M., et al. (2003). Determinants of spironolactone binding specificity in the mineralocorticoid receptor. Journal of Molecular Endocrinology, 31(3). [Link]

  • Kolkhof, P., & Borden, S. A. (2012). Molecular pharmacology of the mineralocorticoid receptor: new insights into the mechanism of action of mineralocorticoid receptor antagonists. Molecular and Cellular Endocrinology, 350(2), 200-209. [Link]

  • Gajjala, S., & Garlapati, P. (2021). Aldosterone Antagonists and CVD. American College of Cardiology. [Link]

  • Rogerson, F. M., et al. (2003). Spironolactone competition for [3H]-aldosterone binding to the MR LBD... ResearchGate. [Link]

  • Vrtovec, L., et al. (2024). Clinical Properties and Non-Clinical Testing of Mineralocorticoid Receptor Antagonists in In Vitro Cell Models. International Journal of Molecular Sciences, 25(16), 9088. [Link]

  • Vrtovec, L., et al. (2024). Clinical Properties and Non-Clinical Testing of Mineralocorticoid Receptor Antagonists in In Vitro Cell Models. PMC. [Link]

  • Kolkhof, P., & Bärfacker, L. (2017). 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development. The Journal of Endocrinology, 234(1), T125-T140. [Link]

  • Mori, T., & Maruyama, S. (2023). Mineralocorticoid Receptor Antagonists for Preventing Chronic Kidney Disease Progression: Current Evidence and Future Challenges. International Journal of Molecular Sciences, 24(9), 7806. [Link]

  • Vrtovec, L., et al. (2024). (PDF) Clinical Properties and Non-Clinical Testing of Mineralocorticoid Receptor Antagonists in In Vitro Cell Models. ResearchGate. [Link]

  • Wikipedia. (n.d.). Mineralocorticoid receptor antagonist. Wikipedia. [Link]

  • Baker, M. E., & Hu, M. C. (2012). Third Generation Mineralocorticoid Receptor Antagonists; Why We Need a Fourth. Steroids, 77(10), 1041-1044. [Link]

  • Armanini, D., et al. (1982). The mechanism of mineralocorticoid action of carbenoxolone. Endocrinology, 111(5), 1683-1686. [Link]

  • Fuller, P. J., & Young, M. J. (2005). Mechanisms of mineralocorticoid action. Hypertension, 46(6), 1227-1235. [Link]

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Exploratory

Pharmacokinetics and In Vivo Metabolism of 3-Oxopregn-4-ene-21,17-carbolactone: A Comprehensive Technical Guide

Introduction and Structural Significance 3-Oxopregn-4-ene-21,17-carbolactone (also known as SC-5233 or 6,7-dihydrocanrenone) is the unsubstituted prototype of the spirolactone class of steroidal mineralocorticoid recepto...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Significance

3-Oxopregn-4-ene-21,17-carbolactone (also known as SC-5233 or 6,7-dihydrocanrenone) is the unsubstituted prototype of the spirolactone class of steroidal mineralocorticoid receptor antagonists (MRAs) 1. Synthesized in the 1950s, it provided the structural foundation for all subsequent steroidal MRAs. It lacks both the 7α-acetylthio group characteristic of spironolactone and the 6,7-double bond characteristic of canrenone.

Understanding the pharmacokinetics (PK) and metabolic fate of this core structure is critical for drug development professionals. The unsubstituted steroidal backbone dictates the baseline lipophilicity, receptor affinity, and metabolic liabilities that medicinal chemists must overcome when designing next-generation non-steroidal and steroidal MRAs 2.

Pharmacokinetic Profile

The PK profile of 3-oxopregn-4-ene-21,17-carbolactone is heavily influenced by its high lipophilicity and vulnerability to rapid first-pass metabolism.

  • Absorption & Bioavailability: The absence of a 7α-substituent renders the molecule highly susceptible to presystemic clearance. Consequently, oral administration yields negligible systemic exposure, historically necessitating parenteral administration to achieve therapeutic efficacy 1. This limitation directly drove the development of spironolactone, where the addition of the 7α-acetylthio group improved oral bioavailability by 46-fold 2.

  • Distribution: The lipophilic steroidal backbone facilitates extensive tissue distribution, allowing the compound to readily cross lipid bilayers to reach cytosolic mineralocorticoid receptors.

  • Excretion: Elimination is driven almost entirely by hepatic metabolism, with polar metabolites excreted via biliary/fecal and renal routes.

Table 1: Estimated Pharmacokinetic Parameters (Preclinical Rat Model)
PK ParameterIntravenous (IV) AdministrationOral (PO) Administration
Absolute Bioavailability (F) 100%< 5%
Clearance (Cl) High (Hepatic-driven)N/A (Presystemic elimination)
Volume of Distribution (Vd) > 2.5 L/kgN/A
Half-life (t1/2) ~1.5 - 2.0 hoursN/A
Primary Excretion Route Biliary/Fecal (as metabolites)Feces (unabsorbed parent)

In Vivo Metabolism Pathways

The in vivo metabolism of 3-oxopregn-4-ene-21,17-carbolactone is complex, primarily mediated by hepatic cytochrome P450 (CYP) enzymes and systemic esterases.

  • Hydroxylation and Epoxidation: The unsubstituted 6,7-position of the B-ring is a major site of oxidative metabolism. CYP-mediated oxidation yields intermediate epoxides (e.g., 6α,7α-epoxycanrenone), which are rapidly hydrated to form various dihydroxylated isomers. Key metabolites identified in vivo include 6β,7α-dihydroxy-6,7-dihydrocanrenone and 6β,7β-dihydroxy-6,7-dihydrocanrenone [[3]](). These derivatives have been detected in both human and rat urine 4.

  • Lactone Ring Hydrolysis: Esterases in the plasma and liver catalyze the reversible hydrolysis of the γ-lactone ring at the C17 position. This converts the highly lipophilic lactone into a water-soluble hydroxy acid form, facilitating renal excretion.

Metabolism Parent 3-Oxopregn-4-ene-21,17-carbolactone CYP Hepatic CYP450 Oxidation Parent->CYP Phase I Esterase Plasma/Hepatic Esterases Parent->Esterase Hydrolysis Epoxide 6,7-Epoxy Intermediates CYP->Epoxide Epoxidation Acid Hydroxy Acid Form Esterase->Acid Reversible Diol Dihydroxylated Metabolites Epoxide->Diol Hydration Acid->Parent Acid Catalyzed

Caption: Metabolic pathways of 3-oxopregn-4-ene-21,17-carbolactone in vivo.

Experimental Methodologies

To rigorously evaluate the PK and metabolism of steroidal lactones, self-validating experimental protocols must be employed. The following methodologies emphasize the causality behind specific analytical choices.

Protocol 1: In Vitro Microsomal Stability and Metabolite Profiling

Rationale: This assay isolates hepatic clearance mechanisms to identify primary Phase I metabolites.

  • Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2. Causality: The specific pH and magnesium concentration are required to maintain the structural integrity and catalytic activity of CYP enzymes.

  • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) with 3-oxopregn-4-ene-21,17-carbolactone (final concentration 1 μM, ≤0.1% DMSO).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At t = 0, 15, 30, 45, and 60 minutes, withdraw 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., spironolactone-d7). Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting metabolism at precise timepoints.

  • Self-Validation System: Include a zero-cofactor (no NADPH) control. If parent compound depletion occurs in this control, it indicates chemical instability (e.g., spontaneous lactone hydrolysis in buffer) rather than enzymatic metabolism.

  • LC-MS/MS Analysis: Centrifuge at 15,000 × g for 10 minutes. Inject the supernatant into an LC-MS/MS system equipped with a C18 column to calculate intrinsic clearance ( CLint​ ) and identify dihydroxylated metabolites.

Protocol 2: In Vivo Pharmacokinetic Profiling (Rat Model)

Rationale: Determines absolute bioavailability and systemic clearance, crucial for understanding the impact of the first-pass effect.

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) overnight prior to dosing to eliminate food-effect variables on absorption. Cannulate the jugular vein for serial blood sampling.

  • Dosing:

    • IV Group: Administer 2 mg/kg dissolved in 10% DMSO / 10% Tween 80 / 80% Saline via tail vein injection.

    • PO Group: Administer 10 mg/kg via oral gavage (suspension in 0.5% methylcellulose).

  • Blood Collection: Collect blood samples (200 μL) at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 3,000 × g for 10 minutes. Extract plasma using liquid-liquid extraction (LLE) with methyl tert-butyl ether (MTBE). Causality: MTBE is specifically selected because its moderate polarity perfectly partitions the highly lipophilic steroidal lactone into the organic phase while leaving polar matrix proteins and endogenous salts in the aqueous phase, preventing ion suppression during MS analysis.

  • Self-Validation System: Perform a matrix-matched calibration curve alongside quality control (QC) samples at low, medium, and high concentrations. Acceptable runs must have QC accuracies within ±15% to validate extraction efficiency.

  • Data Analysis: Use non-compartmental analysis (NCA) to calculate AUC, Cmax, Tmax, t1/2, and absolute bioavailability (F).

Workflow Dose Dosing (IV & PO) Sample Serial Blood Sampling Dose->Sample Extract LLE Plasma Extraction Sample->Extract LCMS LC-MS/MS Quantification Extract->LCMS NCA NCA PK Analysis LCMS->NCA

Caption: Step-by-step workflow for in vivo pharmacokinetic profiling.

Pharmacodynamics and Receptor Binding

As a competitive antagonist, 3-oxopregn-4-ene-21,17-carbolactone binds to the cytosolic mineralocorticoid receptor (MR), preventing aldosterone-induced conformational changes. This blocks the downstream transcription of epithelial sodium channels (ENaC) and Na+/K+-ATPase pumps in the distal nephron 2.

Notably, the absence of the 7α-substitution restores potent progestogenic activity (PR agonism) and antiandrogenic activity (AR antagonism). This unique pharmacodynamic trait is shared with the modern fourth-generation progestin drospirenone, which also lacks a C7α substitution and exhibits a remarkably similar receptor binding profile [[5]]().

Mechanism Ligand 3-Oxopregn-4-ene-21,17-carbolactone MR Mineralocorticoid Receptor (MR) Ligand->MR High Affinity PR Progesterone Receptor (PR) Ligand->PR High Affinity AR Androgen Receptor (AR) Ligand->AR Moderate Affinity Effect1 Antagonism: Decreased Na+ Retention MR->Effect1 Effect2 Agonism: Progestogenic Effects PR->Effect2 Effect3 Antagonism: Antiandrogenic Effects AR->Effect3

Caption: Pharmacodynamic receptor binding profile and physiological effects.

References

  • SC-5233 - Wikipedia Source: Wikipedia URL:[Link]

  • Drospirenone - Wikipedia Source: Wikipedia URL:[Link]

  • Mineralocorticoid receptor antagonists: 60 years of research and development Source: Journal of Endocrinology URL:[Link]

  • 6,7-Dihydroxy-6,7-dihydrocanrenone isomers: improved synthesis and proton NMR study Source: Steroids (PubMed) URL: [Link]

  • Do canrenone and 6,7-dihydroxylated derivatives compete with ouabain at the same site on Na,K-ATPase? Source: PubMed URL:[Link]

Sources

Foundational

3-oxopregn-4-ene-21,17-carbolactone chemical structure and physicochemical properties

An In-depth Technical Guide to 3-Oxopregn-4-ene-21,17-carbolactone Derivatives: Focus on Spironolactone Introduction Spironolactone is a synthetic steroid that functions as a potassium-sparing diuretic and a specific ant...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-Oxopregn-4-ene-21,17-carbolactone Derivatives: Focus on Spironolactone

Introduction

Spironolactone is a synthetic steroid that functions as a potassium-sparing diuretic and a specific antagonist of aldosterone, a mineralocorticoid hormone.[1][2] Its core chemical structure is based on a 3-oxopregn-4-ene-21,17-carbolactone framework. First synthesized in 1957 and approved for medical use in 1960, spironolactone is a cornerstone therapy for conditions characterized by fluid retention (edema) and high blood pressure (hypertension).[3][4] It is widely prescribed for heart failure, liver cirrhosis, and primary hyperaldosteronism.[4][5] Beyond its diuretic effects, spironolactone also exhibits antiandrogenic properties, making it useful in treating conditions like hirsutism and acne in women.[2][5] This guide provides a comprehensive technical overview of spironolactone, detailing its chemical structure, physicochemical properties, synthesis, mechanism of action, and analytical characterization for researchers, scientists, and drug development professionals.

Chemical Structure and Nomenclature

Spironolactone is a steroid lactone distinguished by a thioester group at the 7α position and a γ-lactone ring spiro-fused at the 17α position of the steroid nucleus.

Systematic IUPAC Name: S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate.[4]

  • CAS Registry Number: 52-01-7[4]

  • Molecular Formula: C₂₄H₃₂O₄S[4][6]

  • Synonyms: 7α-Acetylthio-3-oxo-17α-pregn-4-ene-21,17-carbolactone, Aldactone, SC-9420.[7][8]

2D Chemical Structure:

Physicochemical Properties

The physicochemical properties of spironolactone are critical to its formulation, bioavailability, and analytical detection. As a lipophilic drug, it has poor water solubility, which presents challenges for oral absorption.[9][10]

PropertyValueReference(s)
Molecular Weight 416.57 g/mol [4][6][11]
Appearance Light cream-colored to light tan, crystalline powder.[4][12]
Melting Point 198-207 °C. Some sources report an initial melt at 134-135 °C, followed by resolidification and decomposition at 201-208 °C.[2][4][9][11][12][13]
Solubility Practically insoluble in water (22 mg/L). Soluble in ethanol, ethyl acetate, and DMSO; freely soluble in chloroform; slightly soluble in methanol.[9][10][11][12][14][15][16][17]
pKa Reports indicate two ionizable groups with pKa values of -4.9 and 18.0.[9][10]
LogP (Octanol/Water) 2.78[4][18]
Optical Rotation [α]D: -33° to -37° (in chloroform)[12]

Synthesis of Spironolactone

The industrial synthesis of spironolactone typically begins with a readily available steroid precursor, such as dehydroepiandrosterone (DHEA) or androstenedione. A common pathway involves several key transformations to build the characteristic γ-lactone ring and introduce the 7α-thioacetyl group.

Synthetic Workflow Overview

The process can be generalized into the following stages:

  • Ethynylation: Reaction of the 17-keto group of the steroid precursor with acetylene to form a 17α-ethynyl-17β-hydroxy intermediate.

  • Carboxylation: Conversion of the ethynyl group to a propargyl acid derivative.

  • Reduction & Lactonization: Selective reduction of the triple bond to a double bond, followed by acid-catalyzed cyclization to form the γ-lactone ring.

  • Oppenauer Oxidation: Oxidation of the 3β-hydroxyl group to a 3-keto group, with concurrent migration of the double bond to the 4,5-position, forming the α,β-unsaturated ketone system. This yields canrenone (the core 3-oxopregn-4-ene-21,17-carbolactone structure).

  • Thioacetylation: Introduction of the 7α-acetylthio group by reacting canrenone with thioacetic acid.

SynthesisWorkflow Androstenolone Androstenolone Ethynyl_Intermediate 17α-Ethynyl Intermediate Androstenolone->Ethynyl_Intermediate Ethynylation Propargyl_Acid Propargyl Acid Derivative Ethynyl_Intermediate->Propargyl_Acid Carboxylation Lactone_Intermediate Unsaturated Lactone Propargyl_Acid->Lactone_Intermediate Reduction & Lactonization Canrenone Canrenone (3-oxopregn-4-ene- 21,17-carbolactone) Lactone_Intermediate->Canrenone Oppenauer Oxidation Spironolactone Spironolactone Canrenone->Spironolactone Thioacetylation (+ Thioacetic Acid)

Caption: Generalized synthetic workflow for Spironolactone.

Experimental Protocol: Thioacetylation of Canrenone

This protocol is a representative example based on established chemical principles for the final step of synthesis.[13]

  • Reaction Setup: In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve canrenone (1 equivalent) in a dry, aprotic solvent such as tetrahydrofuran (THF).

  • Reagent Addition: Add thioacetic acid (approximately 1.1 to 1.5 equivalents) to the solution.

  • Reaction Conditions: Heat the mixture gently (e.g., 85-95°C) and monitor the reaction progress using a suitable analytical method like Thin-Layer Chromatography (TLC) or HPLC.[13] The reaction proceeds via a Michael addition mechanism.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude residue is purified by recrystallization from a suitable solvent, such as methanol, to yield pure spironolactone crystals.[13]

Mechanism of Action

Spironolactone exerts its therapeutic effects primarily through competitive antagonism of the mineralocorticoid receptor (MR).[1][5][19]

Pillar of Action: Mineralocorticoid Receptor Antagonism

Aldosterone, the primary endogenous mineralocorticoid, binds to the MR in the epithelial cells of the distal convoluted tubule and collecting duct of the kidney.[5][19] This hormone-receptor complex translocates to the nucleus, where it upregulates the expression of specific proteins, notably the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump. The net effect is increased reabsorption of sodium (and consequently water) from the tubular fluid into the bloodstream and increased excretion of potassium into the urine.

Spironolactone, due to its structural similarity to aldosterone, binds to the same receptor sites but does not activate them.[1][19] By competitively blocking aldosterone from binding, it prevents the downstream signaling cascade.[5] This inhibition leads to:

  • Natriuresis and Diuresis: Decreased sodium and water reabsorption, leading to their excretion in the urine.[1][3]

  • Potassium Retention: Reduced potassium excretion, which is why it is termed a "potassium-sparing" diuretic.[1][3]

AldosteronePathway cluster_blood Bloodstream cluster_cell Renal Tubule Cell cluster_lumen Tubular Lumen (Urine) Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds & Activates Spironolactone Spironolactone Spironolactone->MR Binds & Blocks Nucleus Nucleus Gene Transcription (ENaC, Na+/K+ Pump) MR->Nucleus Translocation Na_Excretion Na+ Excretion ↑ Nucleus->Na_Excretion ↓ Na+ Reabsorption K_Retention K+ Retention ↑ Nucleus->K_Retention ↓ K+ Excretion

Caption: Spironolactone's competitive antagonism of the MR pathway.

Analytical Characterization

Robust analytical methods are essential for the quality control, stability testing, and pharmacokinetic analysis of spironolactone.

A. Spectroscopic Methods
  • Infrared (IR) Spectroscopy: The IR spectrum of spironolactone shows characteristic absorption bands corresponding to its functional groups. Key stretching vibrations include the thioacetyl group (~1689 cm⁻¹), the γ-lactone carbonyl group (~1766 cm⁻¹), and the C=O group of the α,β-unsaturated ketone (~1668 cm⁻¹).[9][20]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) is commonly used. In positive ion mode, spironolactone can be challenging to analyze due to in-source fragmentation, often involving the loss of the acetylthio group to form canrenone.[21][22] Derivatization techniques can be employed to improve signal response and stability.[21][23] The mass-to-charge ratio (m/z) for protonated spironolactone is approximately 417.2, while its active metabolite, canrenone, is observed around m/z 341.1.[24]

  • UV-Visible Spectroscopy: In methanol, spironolactone exhibits a maximum absorbance (λmax) at approximately 238 nm, which is useful for quantitative analysis.[6]

B. Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the assay and impurity profiling of spironolactone.

Protocol: Stability-Indicating HPLC Method [25][26][27]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[9][25]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and water (e.g., 60:40 v/v or 66:34 v/v) is effective.[9][25] Some methods may use a phosphate buffer at pH 4 mixed with acetonitrile.[27]

  • Flow Rate: A typical flow rate is 1.0 to 1.3 mL/min.[9][25]

  • Detection: UV detection at 230 nm, 240 nm, or 254 nm.[9][25][27]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 40.0 µg/mL).[9]

  • Injection Volume: 20-50 µL.[9]

  • Validation: The method must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines. A key aspect of validation is demonstrating the separation of spironolactone from its primary degradation product, canrenone.[25]

Conclusion

Spironolactone, a derivative of the 3-oxopregn-4-ene-21,17-carbolactone scaffold, remains a vital therapeutic agent with a well-defined mechanism of action. Its efficacy is rooted in the competitive antagonism of the mineralocorticoid receptor, a principle that has been leveraged for over six decades in treating cardiovascular and endocrine disorders. For the research and pharmaceutical community, a thorough understanding of its chemical properties, synthetic pathways, and analytical behavior is paramount for ensuring quality, developing new formulations, and exploring further therapeutic applications. The technical information compiled in this guide serves as a foundational resource for professionals engaged in the ongoing study and development of this important molecule.

References

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  • Aldactone - accessdata.fda.gov.

  • Spironolactone | Description, Mechanism of Action, Uses, & Side Effects - Britannica.

  • Spironolactone | C24H32O4S | CID 5833 - PubChem - NIH.

  • Analysis of spironolactone polymorphs in active pharmaceutical ingredients and their effect on tablet dissolution profiles - SciELO.

  • Spironolactone - Wikipedia.

  • Official Monographs for Part I / Spironolactone.

  • Characterization of Spironolactone and Metabolites Derivatized using Girard's Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC.

  • Spironolactone - American Chemical Society.

  • Chemical Structure of Spironolactone. | Download Scientific Diagram - ResearchGate.

  • What is the mechanism of Spironolactone? - Patsnap Synapse.

  • An Improved High-Performance Liquid Chromatography Assay for Spironolactone Analysis.

  • An improved high-performance liquid chromatography assay for spironolactone analysis.

  • Infrared spectra of active pharmaceutical ingredients (APIs) of spironolactone.

  • Development and Validation of High Performance Liquid Chromatography Assay Method of Spironolactone - JOCPR.

  • 3-Oxopregn-4-ene-21,17-carbolactone | C22H30O3 | CID 101858 - PubChem.

  • Spironolactone - Potent Mineralocorticoid Receptor Antagonist - APExBIO.

  • Solubility of spironolactone (n = 3) at 25 °C in aqueous media. The... - ResearchGate.

  • Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility spectrometry - PubMed.

  • Spironolactone Datasheet - Selleck Chemicals.

  • Spironolactone CAS#: 52-01-7 - ChemicalBook.

  • Liquid chromatography–mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples - SciELO.

  • Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection[dagger] - ProQuest.

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  • Spironolactone.

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Exploratory

Strategic Identification of 3-Oxopregn-4-ene-21,17-carbolactone Metabolites in Human Plasma: A Methodological Whitepaper

An In-Depth Technical Guide for Drug Development Professionals Abstract The 3-oxopregn-4-ene-21,17-carbolactone scaffold is central to the pharmacophore of critical aldosterone antagonists, most notably spironolactone. T...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The 3-oxopregn-4-ene-21,17-carbolactone scaffold is central to the pharmacophore of critical aldosterone antagonists, most notably spironolactone. The therapeutic and toxicological profile of such drugs is intrinsically linked to their complex metabolic fate in humans. Spironolactone, a prodrug, is rapidly and extensively converted in the liver into multiple active and inactive metabolites.[1][2] Understanding this metabolic landscape is paramount for accurate pharmacokinetic/pharmacodynamic (PK/PD) modeling, drug interaction assessment, and overall safety evaluation during drug development. This guide provides a comprehensive, technically-grounded framework for the robust identification and quantification of these steroidal lactone metabolites in human plasma, with a focus on leveraging high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). We will delve into the rationale behind method development, from sample preparation to data interpretation, to equip researchers with the expertise to generate high-fidelity bioanalytical data.

The Metabolic Imperative: Why Metabolite Identification is Critical

Spironolactone is metabolized through two primary pathways: one involving the removal of the thioacetyl group to form canrenone, a major active metabolite, and another where the sulfur moiety is retained and modified, leading to metabolites like 7α-thiomethylspironolactone.[2][3] Canrenone itself undergoes further biotransformation, including hydroxylation and reduction.[3] Given that these metabolites, such as canrenone and 7α-methylthiospironolactone, are pharmacologically active and exhibit longer half-lives than the parent drug, they contribute significantly to the overall therapeutic effect and potential side effects.[1][4][5] Therefore, a simple assay for the parent drug is insufficient; a comprehensive analytical strategy that captures the primary metabolic products is essential for a complete understanding of the drug's disposition.

The core analytical challenge lies in the structural similarity of these metabolites, their presence at low concentrations (ng/mL) in a complex biological matrix (plasma), and the need for high selectivity and sensitivity.[4][6] LC-MS/MS has become the gold standard for this application, offering unparalleled specificity and sensitivity compared to older methods like HPLC-UV or immunoassays.[4][7][8]

Metabolic Pathway Overview

The biotransformation of a spironolactone-type compound is multifaceted. The diagram below illustrates the principal metabolic conversions that must be considered when developing an analytical method.

G cluster_0 Primary Metabolism cluster_1 Secondary Metabolism Spironolactone Spironolactone (Parent Drug) Canrenone Canrenone (Active Metabolite) Spironolactone->Canrenone Deacetylation & Desulfuration TMS 7α-thiomethylspironolactone (Active Metabolite) Spironolactone->TMS Deacetylation Hydroxylated_CAN Hydroxylated Canrenone (e.g., 21-hydroxy-CAN) Canrenone->Hydroxylated_CAN Hydroxylation Reduced_CAN Reduced Canrenone (e.g., Tetrahydro-CAN) Canrenone->Reduced_CAN Reduction Hydroxylated_TMS 6β-hydroxy-TMS (Metabolite) TMS->Hydroxylated_TMS Hydroxylation

Caption: Principal metabolic pathways of spironolactone.

The Analytical Workflow: A Step-by-Step Guide

A robust bioanalytical method is a self-validating system. Each step is optimized not only for performance but also for reproducibility and to minimize sources of error. The following workflow represents a field-proven approach to metabolite identification.

G plasma 1. Human Plasma Sample (Citrate or EDTA) is 2. Internal Standard Spiking (e.g., Spironolactone-d3) plasma->is prep 3. Sample Preparation (SPE, LLE, or PPT) is->prep lc 4. U/HPLC Separation (Reversed-Phase C18) prep->lc ms 5. Tandem MS Detection (ESI+ or APCI, MRM Mode) lc->ms data 6. Data Acquisition & Processing (Quantification & Confirmation) ms->data report 7. Report Generation (Concentration Data) data->report

Caption: High-level experimental workflow for metabolite analysis.

Sample Preparation: Isolating Analytes from the Matrix

The primary goal of sample preparation is to remove interfering matrix components, such as proteins and phospholipids, and to concentrate the analytes of interest.[9] The choice of technique is a trade-off between recovery, cleanliness, throughput, and cost.

  • Protein Precipitation (PPT): This is the simplest and fastest method. It involves adding a water-miscible organic solvent (typically ice-cold methanol or acetonitrile) to the plasma sample to denature and precipitate proteins.[4] While fast, it is the least clean method and may lead to significant matrix effects in the MS source.

    • Causality: The addition of a large volume of organic solvent changes the solution's polarity, causing proteins to unfold and aggregate, allowing for their removal by centrifugation.[10] It is often suitable for high-concentration analytes or as a first-pass screening method.[4]

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent like ethyl acetate or a hexane/toluene mixture).[6][8] It provides cleaner extracts than PPT but is more labor-intensive and prone to emulsion formation.[9][11]

    • Causality: The nonpolar nature of the steroid backbone favors partitioning into an organic solvent, leaving polar matrix components (salts, proteins) in the aqueous phase. The choice of solvent (e.g., methylene chloride:ethyl acetate) is critical for optimizing recovery.[6]

  • Solid-Phase Extraction (SPE): SPE is widely considered the most effective method for achieving high analyte recovery and the cleanest extracts.[7][12] It uses a solid sorbent (e.g., C18, mixed-mode cation exchange) packed into a cartridge or 96-well plate to retain the analytes while interferences are washed away.[7][12]

    • Causality: For steroidal compounds, reversed-phase SPE (e.g., C18) is common. Analytes are loaded under aqueous conditions and adsorb to the nonpolar sorbent. A wash step with a weak organic solvent removes polar interferences, and a final elution with a strong organic solvent recovers the analytes.[12] Supported Liquid Extraction (SLE) is a modern alternative that functions like LLE but in a 96-well plate format, avoiding emulsion issues.[9][11]

Protocol: Solid-Phase Extraction (SPE) for Steroid Metabolites

  • Plate Conditioning: Condition a C18 SPE 96-well plate by passing 1 mL of methanol followed by 1 mL of HPLC-grade water through each well.[12]

  • Sample Pre-treatment: Thaw human plasma samples at room temperature.[4] To 100 µL of plasma, add 10 µL of internal standard (IS) working solution (e.g., deuterated spironolactone) and 100 µL of 5% phosphoric acid. Vortex for 10 seconds.[7]

  • Loading: Load the pre-treated sample onto the conditioned SPE plate. Apply gentle positive pressure or vacuum to draw the sample through the sorbent at a slow, consistent rate (~1 mL/min).[12]

  • Washing: Wash the sorbent with 1 mL of 10% methanol in water to remove polar interferences.[7]

  • Elution: Elute the analytes with 1 mL of ethyl acetate or isopropanol into a clean collection plate.[7][12]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water) to ensure compatibility with the LC system.[9][11]

Chromatographic Separation: Resolving Structural Isomers

U/HPLC is used to separate the parent drug from its various metabolites prior to detection. Due to the structural similarity of the metabolites, achieving good chromatographic resolution is critical.

  • Column: A reversed-phase C18 column is the standard choice for steroid analysis, providing excellent retention and separation based on hydrophobicity.[6][13][14] Columns with smaller particle sizes (e.g., <2 µm) offer higher efficiency and better resolution, especially for complex metabolite profiles.

  • Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent like methanol or acetonitrile, often with an additive to improve peak shape and ionization efficiency.[13][14]

    • Causality: Additives like formic acid (0.1%) acidify the mobile phase, which promotes the protonation of analytes in positive-ion ESI, enhancing the MS signal.[13][14] Some methods report significant signal enhancement using additives like ammonium fluoride, which can improve ionization efficiency by orders of magnitude for certain analytes.[4][15] A gradient elution (where the percentage of organic solvent is increased over time) is typically required to elute all metabolites with good peak shape in a reasonable run time.

Mass Spectrometric Detection: The Key to Identification

Tandem mass spectrometry (MS/MS) provides the selectivity and sensitivity needed for confident identification and quantification at low physiological concentrations.

  • Ionization Source:

    • Electrospray Ionization (ESI): Generally operated in positive ion mode (ESI+), it is a soft ionization technique well-suited for polar to moderately polar molecules like steroid metabolites.[7][13]

    • Atmospheric Pressure Chemical Ionization (APCI): APCI is another option, sometimes providing better ionization for less polar compounds.[6][12] The choice between ESI and APCI should be determined empirically during method development.

  • Scan Mode:

    • Multiple Reaction Monitoring (MRM): For quantification, MRM is the mode of choice.[12] It involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring for a specific product ion in the third quadrupole. This process is highly specific and virtually eliminates chemical noise.

    • Causality: The transition from a specific precursor to a specific product ion is a unique "fingerprint" for the analyte, allowing it to be quantified even if it co-elutes with other compounds.[4]

Table 1: Example MRM Transitions for Spironolactone and Key Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Spironolactone417.2341.1ESI+[6][15]
Canrenone341.2107.1ESI+[6][15]
7α-thiomethylspironolactone389.2343.1ESI+[4]
Spironolactone-d3 (IS)420.2344.1ESI+[4]

Note: Specific m/z values and collision energies must be optimized for the instrument in use.

Method Validation and Quality Control

A method is only as good as its validation. Following guidelines from regulatory bodies like the FDA or EMA is crucial. Key validation parameters include:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing at least six different batches of blank plasma.[6]

  • Linearity: The method should be linear over a defined concentration range. Calibration curves are prepared by spiking known concentrations of standards into blank plasma. A correlation coefficient (r²) of >0.99 is typically required.[6][13][14]

  • Accuracy and Precision: Assessed by analyzing Quality Control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification), and precision (RSD%) should not exceed 15% (20% at LLOQ).[6]

  • Matrix Effect: The effect of plasma components on the ionization of the analyte. It is calculated by comparing the analyte response in a post-extraction spiked sample to that in a pure solution.[13][14]

  • Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.[13][14]

Conclusion and Future Outlook

The analytical framework presented here provides a robust and reliable pathway for the identification and quantification of 3-oxopregn-4-ene-21,17-carbolactone metabolites in human plasma. By combining optimized solid-phase extraction with high-resolution U/HPLC-MS/MS, researchers can achieve the sensitivity and selectivity required to build comprehensive PK/PD profiles. The emphasis on understanding the causality behind each methodological step ensures that the developed assays are not only high-performing but also rugged and reproducible.

Future advancements will likely focus on high-resolution mass spectrometry (HRMS) for untargeted metabolite discovery, allowing for the identification of novel or unexpected metabolic pathways.[7][16] Additionally, continued improvements in sample preparation automation and micro-sampling techniques will enable higher throughput and reduce sample volume requirements, which is especially valuable in pediatric or preclinical studies.[4]

References

  • Biotage. (n.d.). Extraction of Testosterone and Other Steroid Hormones from Human Plasma Using ISOLUTE® SLE+ 96-Well Plates. LCGC International - Chromatography Online. Available at: [Link]

  • Glowka, F. K., & Karolewicz, B. (2017). Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives. Analytical and Bioanalytical Chemistry, 409(12), 3145–3151. Available at: [Link]

  • Karim, A., & Brown, E. A. (2008). Spironolactone: Diversity in Metabolic Pathways. Xenobiotica, 8(3), 249-260. Available at: [Link]

  • Sherry, J. H., O'Donnell, J. P., Flowers, L., Lacagnin, L. B., & Colby, H. D. (1986). Metabolism of spironolactone by adrenocortical and hepatic microsomes: relationship to cytochrome P-450 destruction. Journal of Pharmacology and Experimental Therapeutics, 236(3), 675–680. Available at: [Link]

  • Neubert, A., & Walson, P. D. (1983). Determination of canrenone, the major metabolite of spironolactone, in plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 273(2), 438-443. Available at: [Link]

  • Koal, T., & Deigner, H. P. (2010). Protein precipitation by organic solvents and its rediscovery for sample preparation in proteomics. Journal of Proteomics, 73(6), 1079-1090.
  • Deranged Physiology. (n.d.). Spironolactone. Available at: [Link]

  • de Souza, T. A. J., & Martins, J. P. A. (2023). Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. Brazilian Journal of Pharmaceutical Sciences, 59. Available at: [Link]

  • de Souza, T. A. J., & Martins, J. P. A. (2023). Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. Portal de Revistas da USP. Available at: [Link]

  • Li, K., & Zhang, Z. (2006). Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS. Journal of Pharmaceutical and Biomedical Analysis, 41(1), 214-219. Available at: [Link]

  • Glowka, F. K., & Karolewicz, B. (2017). Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Pharmacodynamics of spironolactone. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Spironolactone? Available at: [Link]

  • Caudill, D. N., & Johnson-Davis, K. L. (2012). Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. PLoS ONE, 7(2), e32454. Available at: [Link]

  • Biotage. (n.d.). Extraction of comprehensive steroid panel from human serum using ISOLUTE® SLE+. Available at: [Link]

  • de Souza, T. A. J., & Martins, J. P. A. (2023). Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. Scite.ai. Available at: [Link]

  • Vlase, L., Imre, S., Muntean, D. L., Muntean, D., & Achim, M. (2011). Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. Croatica Chemica Acta, 84(3), 361-366. Available at: [Link]

  • Vlase, L., Imre, S., Muntean, D. L., Muntean, D., & Achim, M. (2011). Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. SciSpace. Available at: [Link]

  • PubChem. (n.d.). 3-Oxopregn-4-ene-21,17-carbolactone. Available at: [Link]

  • Science.gov. (n.d.). human plasma metabolites: Topics. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Enzymatic Degradation Pathways of 3-oxopregn-4-ene-21,17-carbolactone (Spironolactone)

For Researchers, Scientists, and Drug Development Professionals Introduction: Unraveling the Metabolic Fate of a Cornerstone Therapeutic 3-oxopregn-4-ene-21,17-carbolactone, widely known as spironolactone, is a synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Metabolic Fate of a Cornerstone Therapeutic

3-oxopregn-4-ene-21,17-carbolactone, widely known as spironolactone, is a synthetic steroid that has been a mainstay in clinical practice for decades.[1][2] Its primary function as a competitive antagonist of the mineralocorticoid receptor makes it an effective potassium-sparing diuretic, crucial in the management of conditions like hypertension, heart failure, and hyperaldosteronism.[1][2][3][4] However, the therapeutic efficacy and physiological effects of spironolactone are not solely attributable to the parent compound. Spironolactone is a prodrug that undergoes rapid and extensive enzymatic degradation, leading to a complex array of active metabolites that significantly contribute to its overall pharmacological profile and duration of action.[5][6]

Understanding the intricate enzymatic pathways that govern the biotransformation of spironolactone is paramount for drug development professionals and researchers. This knowledge underpins the prediction of drug-drug interactions, the interpretation of pharmacokinetic and pharmacodynamic data, and the design of novel therapeutics with improved specificity and safety profiles. This guide provides a detailed exploration of the core enzymatic degradation routes of spironolactone, the key enzymes involved, and a practical framework for studying these pathways in a laboratory setting.

The Core Metabolic Pathways: A Tale of Two Fates for a Sulfur Moiety

The metabolic journey of spironolactone is multifaceted, with its degradation products being broadly classified into two principal categories: those in which the 7α-acetylthio group is removed and those where it is retained and modified.[7][8] This bifurcation is the central theme of its biotransformation.

Pathway 1: Sulfur Elimination and the Genesis of Canrenone

The most significant pathway in terms of metabolite activity involves the removal of the sulfur-containing side chain, leading to the formation of canrenone, a major and pharmacologically active metabolite.[4][7]

  • Deacetylation: The Initiating Step: The metabolic cascade begins with the deacetylation of the 7α-acetylthio group of spironolactone. This hydrolysis reaction is a critical first step, yielding 7α-thiospironolactone.[9][10][11] This conversion is catalyzed by esterases, a broad class of hydrolytic enzymes found in various tissues.[9][12] Studies have demonstrated that this activity is present in both the microsomal and cytosolic fractions of the liver, kidneys, and adrenal glands, highlighting the widespread capacity for this initial activation step.[9]

  • Formation of Canrenone: Following deacetylation, 7α-thiospironolactone undergoes further transformation where the thiol group is removed, leading to the formation of canrenone. Canrenone itself is a potent mineralocorticoid receptor antagonist and accounts for a substantial portion of spironolactone's in vivo activity.[6][13][14]

  • Further Metabolism of Canrenone: Canrenone is not an endpoint metabolite. It serves as a substrate for several additional enzymatic reactions, including:

    • Hydrolysis: The γ-lactone ring of canrenone can be opened via hydrolysis to form canrenoic acid.[7][15][16]

    • Hydroxylation and Reduction: Canrenone can also undergo hydroxylation at various positions (e.g., 15α, 21) and reduction of the steroid nucleus.[7]

Pathway 2: Sulfur Retention and the Formation of Thio-Metabolites

Concurrently, a second major pathway involves the retention and enzymatic modification of the sulfur atom. This leads to the formation of several sulfur-containing metabolites, with 7α-thiomethylspironolactone (TMS) being the most prominent.

  • S-Methylation and Oxidation: In this pathway, the deacetylated intermediate, 7α-thiospironolactone, can be S-methylated to form 7α-thiomethylspironolactone (TMS). This metabolite is considered the main metabolite of spironolactone in terms of plasma concentration after a single dose and is also pharmacologically active.[17]

  • Further Oxidation: TMS can be further oxidized to form other metabolites such as 6β-hydroxy-7α-thiomethylspironolactone (HTMS).[8][17][18]

  • Role of Cytochrome P450: These sulfur retention and modification reactions are primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, with CYP3A4/5 playing a major role and CYP2C8 contributing to a lesser extent.[8] The involvement of these enzymes is a critical consideration for potential drug-drug interactions, as spironolactone can act as an inducer of CYP3A enzymes.[13]

The overall enzymatic degradation of spironolactone is a complex interplay between esterase-mediated hydrolysis and CYP-mediated oxidative metabolism, producing multiple active species that collectively define its therapeutic effect.

G cluster_sulfur_removal Pathway 1: Sulfur Removal cluster_sulfur_retention Pathway 2: Sulfur Retention spironolactone Spironolactone (3-oxopregn-4-ene-21,17-carbolactone) deacetylated 7α-Thiospironolactone spironolactone->deacetylated Deacetylation (Esterases) canrenone Canrenone (Active Metabolite) deacetylated->canrenone Sulfur Removal tms 7α-Thiomethylspironolactone (TMS) (Major Active Metabolite) deacetylated->tms S-Methylation (CYP3A4/5, CYP2C8) canrenoic_acid Canrenoic Acid canrenone->canrenoic_acid Hydrolysis of Lactone Ring htms 6β-hydroxy-7α-TMS (HTMS) tms->htms Hydroxylation

Caption: Primary metabolic pathways of Spironolactone.

Experimental Protocol: In Vitro Analysis of Spironolactone Degradation

To investigate the enzymatic degradation of spironolactone, an in vitro assay using liver microsomes provides a robust and reliable system. Liver microsomes are a subcellular fraction rich in CYP enzymes, the primary machinery for Phase I drug metabolism.[11][19] This protocol outlines a standard procedure to measure the rate of spironolactone metabolism.

Objective:

To quantify the rate of spironolactone degradation and metabolite formation by hepatic enzymes in vitro.

Materials:
  • Spironolactone

  • Human or rat liver microsomes

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Ice-cold acetonitrile (ACN) with an internal standard for reaction termination and protein precipitation

  • Analytical standards for metabolites (e.g., Canrenone, TMS)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaking water bath set to 37°C

  • Centrifuge

  • LC-MS/MS system for analysis

Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare a stock solution of spironolactone in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare working solutions of spironolactone by diluting the stock solution in the phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the quenching solution (ice-cold ACN) containing a suitable internal standard for LC-MS/MS analysis.

  • Incubation Setup:

    • In a 96-well plate or microcentrifuge tubes on ice, add the following in order:

      • Phosphate buffer

      • Liver microsomes (final concentration typically 0.2-1.0 mg/mL)

      • Spironolactone working solution (to achieve the desired final concentration)

    • Expertise Insight: Including control wells is crucial for a self-validating system. Prepare "No NADPH" controls by adding buffer instead of the NADPH system to confirm that the metabolism is NADPH-dependent (i.e., CYP-mediated). Prepare "No Microsome" controls to check for non-enzymatic degradation.

  • Reaction Initiation and Incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

    • Initiate the enzymatic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "No NADPH" controls.

    • Incubate the plate at 37°C with gentle shaking for a specified time course (e.g., collecting samples at 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination and Sample Processing:

    • At each time point, terminate the reaction by adding an excess volume (e.g., 2-3 times the incubation volume) of the ice-cold ACN quenching solution.

    • Causality Explanation: The cold acetonitrile serves two purposes: it instantly denatures the enzymes, stopping the reaction, and it precipitates the microsomal proteins, which would otherwise interfere with the subsequent analysis.

    • Vortex the samples vigorously and then centrifuge at high speed (e.g., >3000 x g for 15 minutes) to pellet the precipitated protein.

  • Analysis:

    • Carefully transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of spironolactone and the concentrations of formed metabolites (e.g., canrenone, TMS) by comparing them against a standard curve.

G start Start prep Prepare Reaction Mix (Buffer, Microsomes, Spironolactone) start->prep pre_incubate Pre-incubate (37°C, 5 min) prep->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate incubate Incubate at 37°C (Time Course) initiate->incubate terminate Terminate Reaction (Add Cold Acetonitrile) incubate->terminate process Sample Processing (Vortex, Centrifuge) terminate->process analyze LC-MS/MS Analysis (Quantify Parent & Metabolites) process->analyze end End analyze->end

Caption: Experimental workflow for in vitro spironolactone metabolism assay.

Data Summary: Pharmacokinetic Profiles

The extensive metabolism of spironolactone results in metabolites with distinct pharmacokinetic profiles, which are crucial for understanding the drug's overall duration of action. The parent drug has a very short half-life, while its active metabolites are eliminated much more slowly.[3][18]

CompoundHalf-Life (t½)Time to Peak (Tmax)Notes
Spironolactone ~1.4 - 2.0 hours~1.0 - 2.6 hoursRapidly and extensively metabolized; acts as a prodrug.[3][5]
Canrenone ~16.5 - 24 hours~4.3 hoursMajor active metabolite formed via the sulfur-removal pathway.[3][6][18]
7α-TMS ~15.0 - 24 hoursNot consistently reportedMajor active metabolite formed via the sulfur-retention pathway.[6][18]

Values are approximate and can vary based on the study population and formulation.

Conclusion and Future Directions

The enzymatic degradation of spironolactone is a complex process dominated by two primary pathways: one leading to the removal of its sulfur moiety to form canrenone, and another involving the retention and modification of the sulfur to form metabolites like 7α-thiomethylspironolactone. These pathways are driven by a combination of esterases and Cytochrome P450 enzymes, primarily CYP3A4/5. The resulting active metabolites have significantly longer half-lives than the parent compound, contributing substantially to its therapeutic effect.

For researchers and drug development professionals, a thorough understanding of these pathways is essential. The provided in vitro protocol offers a foundational method for investigating this metabolism, enabling studies on enzyme kinetics, species differences, and the potential for drug-drug interactions. Future research may focus on further elucidating the roles of minor metabolites, exploring the influence of genetic polymorphisms in metabolizing enzymes (e.g., CYP3A5), and designing new mineralocorticoid receptor antagonists with more predictable and targeted metabolic profiles, thereby enhancing therapeutic efficacy and patient safety.

References

  • Sherry, J. H., O'Donnell, J. P., & Colby, H. D. (1986). Spironolactone metabolism in target tissues. Characteristics of deacetylation in kidney, liver, adrenal cortex, and testes. PubMed. [Link]

  • Overdiek, H. W., Hermens, W. A., & Merkus, F. W. (1985). New insights into the pharmacokinetics of spironolactone. Clinical Pharmacology & Therapeutics. [Link]

  • Pharm D, F. A. (2025, January 12). Pharmacology of Spironolactone (Aldactone) ; Pharmacokinetics, Mechanism of Action, Uses Effects. YouTube. [Link]

  • Gentric, M., Caron, J., O'Meara, E., et al. (1995). Spironolactone pharmacokinetics and pharmacodynamics in patients with cirrhotic ascites. PubMed. [Link]

  • Deranged Physiology. Spironolactone. [Link]

  • Bureik, M., Quell, K., & Bernhardt, R. (2010). Biotransformation of the mineralocorticoid receptor antagonists spironolactone and canrenone by human CYP11B1 and CYP11B2: Characterization of the products and their influence on mineralocorticoid receptor transactivation. ResearchGate. [Link]

  • Caballero, R., Delpón, E., Valenzuela, C., et al. (2003). Spironolactone and Its Main Metabolite, Canrenoic Acid, Block Human Ether-a-Go-Go–Related Gene Channels. Circulation. [Link]

  • Decker, C. J., Rashed, M. S., & Baillie, T. A. (1989). Oxidative metabolism of spironolactone: evidence for the involvement of electrophilic thiosteroid species in drug-mediated destruction of rat hepatic cytochrome P450. PubMed. [Link]

  • Miranda, C. L., Reed, R. L., & Henderson, M. C. (1996). The effect of spironolactone treatment on the cytochrome P450-mediated metabolism of the pyrrolizidine alkaloid senecionine by hepatic microsomes from rats and guinea pigs. PubMed. [Link]

  • Caballero, R., Delpón, E., Valenzuela, C., et al. (2005). Spironolactone and its main metabolite canrenoic acid block hKv1.5, Kv4.3 and Kv7.1+minK channels. British Journal of Pharmacology. [Link]

  • Lass, J., Leroux, S., Kõrgvee, L. T., et al. (2023). Pharmacokinetics of Oral Spironolactone in Infants Up to 2 Years of Age. ResearchGate. [Link]

  • Merkus, F. W., Overdiek, J., & Zuidema, J. (1983). Pharmacokinetics of spironolactone after a single dose: evaluation of the true canrenone serum concentrations during 24 hours. Semantic Scholar. [Link]

  • Karim, A., Hribar, J., Doherty, M., et al. (1977). Spironolactone : Diversity in Metabolic Pathways. Xenobiotica. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Canrenone? Patsnap Synapse. [Link]

  • Butler, J., Anstrom, K. J., Felker, G. M., et al. (2020). Spironolactone metabolite concentrations in decompensated heart failure: Insights from the ATHENA-HF trial. Journal of Cardiac Failure. [Link]

  • FDA. CAROSPIR (spironolactone) oral suspension Label. [Link]

  • Menard, R. H., Guenthner, T. M., & Nebert, D. W. (1979). Role of the steroid 17 alpha-hydroxylase in spironolactone-mediated destruction of adrenal cytochrome P-450. PubMed. [Link]

  • Altmeyers Encyclopedia. (2021, February 8). Spironolactone. [Link]

  • Wikipedia. Pharmacodynamics of spironolactone. [Link]

  • Menard, R. H., & Martin, H. F. (1981). Metabolism of spironolactone by adrenocortical and hepatic microsomes: relationship to cytochrome P-450 destruction. PubMed. [Link]

  • Sadee, W., & Abshagen, U. (1975). Canrenone--the principal active metabolite of spironolactone? PubMed. [Link]

  • Wikipedia. Spironolactone. [Link]

  • National Center for Biotechnology Information. (n.d.). Spironolactone. PubChem. [Link]

  • Fukami, T., & Nakajima, M. (2011). The emerging role of human esterases. PubMed. [Link]

Sources

Exploratory

The Dual-Action Pharmacophore: Role of 3-oxopregn-4-ene-21,17-carbolactone in Aldosterone Synthesis Inhibition

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary: Beyond Receptor Antagonism As a Senior Application Scientist specializing in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary: Beyond Receptor Antagonism

As a Senior Application Scientist specializing in endocrine pharmacology, I frequently encounter the misconception that steroidal spirolactones function exclusively as competitive antagonists at the Mineralocorticoid Receptor (MR). While their MR affinity is well-documented, the foundational pharmacophore—3-oxopregn-4-ene-21,17-carbolactone (CAS 801-37-6)—exhibits a profound, secondary mechanism of action: the direct enzymatic disruption of adrenal steroidogenesis.

This core structure, which serves as the structural backbone for drugs like spironolactone and its active metabolite canrenone, actively inhibits 1[1]. Understanding this dual-action pharmacology is critical for researchers developing next-generation, highly selective Aldosterone Synthase Inhibitors (ASIs).

Mechanistic Framework: Cytochrome P450 Disruption

The ability of the 3-oxopregn-4-ene-21,17-carbolactone core to inhibit aldosterone synthesis is rooted in its structural homology to endogenous steroid precursors, such as 11-deoxycorticosterone (DOC) and progesterone. This structural mimicry allows the pharmacophore to enter the active sites of adrenal cytochrome P450 enzymes.

Targeted Enzymatic Blockade

Once inside the adrenal cortex, the spirolactone core exerts a multi-tiered blockade:

  • CYP11B2 (Aldosterone Synthase): The core competitively binds the heme-iron center of CYP11B2, specifically 2 required to convert corticosterone into aldosterone[2].

  • CYP11B1 (11β-hydroxylase): Due to the 93% genetic homology between CYP11B1 and CYP11B2, the pharmacophore also cross-reacts with CYP11B1, reducing the conversion of 11-deoxycortisol to cortisol[1].

  • CYP21A2 (21-hydroxylase): Moderate dose-dependent inhibition is observed at the microsomal level, further choking the supply of precursor molecules[3].

Pseudo-Irreversible Inactivation & "Spironolactone Bodies"

The inhibition is not purely competitive. During the catalytic cycle, the biotransformation of the 3-oxopregn-4-ene-21,17-carbolactone core by 4 generates reactive intermediates[4]. These intermediates coordinate tightly with the prosthetic heme group, leading to enzyme degradation. Histologically, this manifests as eosinophilic inclusions known as "spironolactone bodies" within the adrenal glands of treated patients[3].

Visualizing the Inhibitory Pathway

G Inhibitor 3-oxopregn-4-ene-21,17-carbolactone CYP21A2 CYP21A2 Inhibitor->CYP21A2 Moderate CYP11B2_1 CYP11B2 (11β-OH) Inhibitor->CYP11B2_1 Strong CYP11B2_2 CYP11B2 (Aldo Synth) Inhibitor->CYP11B2_2 Strong Chol Cholesterol CYP11A1 CYP11A1 Chol->CYP11A1 Preg Pregnenolone HSD 3β-HSD Preg->HSD Prog Progesterone Prog->CYP21A2 DOC 11-Deoxycorticosterone DOC->CYP11B2_1 Cort Corticosterone Cort->CYP11B2_2 Aldo Aldosterone CYP11A1->Preg HSD->Prog CYP21A2->DOC CYP11B2_1->Cort CYP11B2_2->Aldo

Fig 1. Inhibitory mapping of the 3-oxopregn-4-ene-21,17-carbolactone core on steroidogenesis.

Quantitative Data & Comparative Analysis

The non-selective nature of the 3-oxopregn-4-ene-21,17-carbolactone core contrasts sharply with modern therapeutics. Below is a comparative analysis of steroidogenesis inhibition across different compound classes.

Compound ClassRepresentative AgentPrimary TargetAldosterone Synthesis Inhibition (H295R, Ang II Stimulated)Cortisol Synthesis Inhibition (CYP11B1 Cross-reactivity)
Steroidal Spirolactone SpironolactoneMR / CYP11B2 / CYP11B1~80% reduction at 10 µM~74% reduction at 10 µM
Active Metabolite CanrenoneMR / CYP11B2 / CYP11B1Potent dose-dependent reductionSignificant reduction
2nd Gen Steroidal MRA EplerenoneMR (Selective)0% (No synthetic inhibition)0%
Non-Steroidal ASI BaxdrostatCYP11B2 (Selective)>90% reduction (IC50 < 10 nM)Minimal to None

Data derived from established in vitro models comparing classical MRAs to5[5].

Experimental Protocols: Self-Validating In Vitro Assay

To ensure trustworthiness and reproducibility in drug development, evaluating CYP11B2 inhibition requires a self-validating system. Measuring a single analyte leaves the assay vulnerable to false positives (e.g., global translational shutdown or cytotoxicity). The following protocol utilizes the NCI-H295R human adrenocortical carcinoma model to isolate true enzymatic blockade.

Step-by-Step Methodology: Dual-Analyte CYP11B2 Inhibition Assay
  • Cell Culture Preparation: Culture NCI-H295R cells in DMEM/F12 supplemented with 2.5% Nu-Serum and 1% ITS+ Premix.

    • Causality: This specific low-serum formulation maintains the steroidogenic phenotype without introducing exogenous steroids that could mask baseline synthesis.

  • Pathway Priming: Seed cells at 3×105 cells/well. After 24 hours, replace with serum-free media containing 10 nM Angiotensin II (Ang II).

    • Causality: Ang II activates the AT1 receptor, triggering intracellular calcium release and upregulating CYP11B2 transcription. This mimics the physiological RAAS cascade, ensuring the target enzyme is actively expressed.

  • Pharmacological Challenge: Introduce the 3-oxopregn-4-ene-21,17-carbolactone derivative at logarithmic concentrations (0.1 nM to 10 µM). Incubate for 24 hours.

  • Dual-Analyte LC-MS/MS: Extract the supernatant and quantify both Aldosterone and Cortisol using Liquid Chromatography-Tandem Mass Spectrometry.

    • Self-Validating Logic: Cortisol serves as an internal negative control. Because the spirolactone core natively inhibits both CYP11B2 and CYP11B1, a parallel drop in both aldosterone and cortisol validates the non-selective cytochrome P450 disruption characteristic of this pharmacophore[1]. Conversely, a highly selective modern ASI will suppress aldosterone without altering cortisol.

  • Orthogonal Viability Check: Perform an MTS assay on the remaining adherent cells.

    • Causality: This ensures that the observed reduction in steroidogenesis is a true enzymatic blockade and not an artifact of drug-induced apoptosis.

Clinical Implications & The Evolution of ASIs

The dual-action pharmacology of the 3-oxopregn-4-ene-21,17-carbolactone core historically provided profound blood pressure reduction in patients with primary aldosteronism. However, its cross-reactivity with CYP11B1 (reducing cortisol) and other steroidogenic enzymes (causing anti-androgenic side effects) limited its clinical ceiling[6].

Recognizing this framework catalyzed the development of7 like baxdrostat[7]. By achieving >100-fold selectivity for CYP11B2 over CYP11B1, modern drug developers have successfully isolated the therapeutic benefit of aldosterone synthesis inhibition from the off-target liabilities inherent to the classical spirolactone pharmacophore.

References

  • Source: encyclopedia.
  • Source: nih.
  • Source: cfrjournal.
  • Source: acs.
  • Source: nih.
  • Source: researchgate.
  • Source: ahajournals.

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Protocols & Analytical Methods

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of 3-Oxopregn-4-ene-21,17-carbolactone in Human Serum

Introduction & Clinical Relevance The compound 3-oxopregn-4-ene-21,17-carbolactone (CAS 801-37-6), often referred to structurally as dihydrocanrenone or the des-thioacetyl core of spironolactone, is a critical steroidal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Clinical Relevance

The compound 3-oxopregn-4-ene-21,17-carbolactone (CAS 801-37-6), often referred to structurally as dihydrocanrenone or the des-thioacetyl core of spironolactone, is a critical steroidal pharmacophore [1]. As a direct structural analog and metabolite of mineralocorticoid receptor antagonists (MRAs), its accurate quantification in serum is vital for pharmacokinetic profiling, impurity tracking, and therapeutic monitoring.

Detecting neutral, lipophilic steroids in complex biological matrices presents two primary analytical challenges:

  • Severe Matrix Effects: Endogenous serum phospholipids co-elute with steroidal cores, causing massive ion suppression in the electrospray ionization (ESI) source.

  • Poor Ionization Efficiency: Lacking a basic amine group, 3-oxopregn-4-ene-21,17-carbolactone exhibits poor proton affinity, making standard acidic mobile phases (e.g., 0.1% formic acid) suboptimal for trace-level detection.

This application note details a self-validating, highly specific LC-MS/MS workflow engineered to overcome these limitations through advanced Supported Liquid Extraction (SLE) and fluoride-catalyzed gas-phase ionization.

Rationale for Methodological Choices (E-E-A-T)

As a Senior Application Scientist, method development is not about trial and error; it is about exploiting the physicochemical properties of the analyte.

Sample Preparation: Why Supported Liquid Extraction (SLE)?

Standard Protein Precipitation (PPT) leaves >80% of matrix phospholipids in the sample, which inevitably co-elute with hydrophobic steroids. Traditional Liquid-Liquid Extraction (LLE) is labor-intensive and prone to emulsion formation. We utilize Supported Liquid Extraction (SLE) [2]. By loading the aqueous serum onto a highly porous synthetic diatomaceous earth sorbent, the sample forms a micro-droplet network. When a water-immiscible solvent (Dichloromethane) is applied, the steroid partitions into the organic phase with near-perfect efficiency (LogP ~2.8), while salts, proteins, and the majority of phospholipids remain irreversibly trapped on the sorbent.

Chromatographic Ionization: The Ammonium Fluoride Catalyst

For neutral 3-keto-Δ4 steroids, standard formic acid fails to yield optimal sensitivity. Instead, we incorporate 0.2 mM Ammonium Fluoride (NH₄F) into the aqueous mobile phase [3]. In the positive ESI source, the highly electronegative fluoride ion acts as a gas-phase proton-transfer catalyst. It creates a highly basic microenvironment during droplet desolvation, drastically lowering the activation energy required to protonate the 3-keto oxygen, thereby enhancing the [M+H]⁺ signal intensity by up to 5- to 10-fold compared to formic acid.

Pathway Spiro Spironolactone (Prodrug) Canrenone Canrenone (Major Active Metabolite) Spiro->Canrenone Dethioacetylation Target 3-oxopregn-4-ene-21,17-carbolactone (Target Analyte) Spiro->Target Minor Pathway Canrenone->Target Reduction (in vivo)

Figure 1: Metabolic relationship between Spironolactone, Canrenone, and the target analyte.

Reagents and Materials

  • Analyte: 3-oxopregn-4-ene-21,17-carbolactone reference standard.

  • Internal Standard (IS): Canrenone-d6 (stable isotope-labeled IS ensures self-validation by correcting for well-to-well matrix effects and recovery losses).

  • Extraction Plate: 96-well SLE Sorbent Plate (e.g., Biotage ISOLUTE® SLE+ or Agilent Chem Elut S, 400 µL capacity).

  • Solvents: LC-MS grade Water, Methanol, and Dichloromethane (DCM).

  • Additive: LC-MS grade Ammonium Fluoride.

Step-by-Step Sample Preparation Protocol

SLE_Workflow A 1. Aliquot Serum (200 µL) + Internal Standard (20 µL) B 2. Dilute with LC-MS Grade Water (200 µL) A->B C 3. Load onto SLE Sorbent (Wait 5 min for partitioning) B->C D 4. Elute with Dichloromethane (2 x 900 µL) C->D E 5. Evaporate to Dryness (N2 gas at 40°C) D->E F 6. Reconstitute in 40% Methanol (100 µL) E->F G 7. UHPLC-MS/MS Analysis F->G

Figure 2: High-throughput Supported Liquid Extraction (SLE) workflow for serum steroids.

Detailed Procedure:

  • Spiking: Transfer 200 µL of human serum into a 2 mL 96-well collection plate. Add 20 µL of Canrenone-d6 IS working solution (100 ng/mL). Vortex for 30 seconds.

  • Aqueous Dilution: Add 200 µL of LC-MS grade water to each well. Causality: Dilution reduces serum viscosity, ensuring uniform coating of the aqueous sample over the SLE sorbent matrix.

  • Loading: Transfer the diluted samples (420 µL total) onto the SLE plate. Apply a brief pulse of positive pressure (1-2 psi) to initiate flow, then allow the plate to sit for 5 minutes . Causality: This wait time is critical; it allows the aqueous phase to fully absorb and form the micro-droplet extraction network.

  • Elution: Apply 900 µL of Dichloromethane (DCM) and allow it to flow through by gravity for 5 minutes. Repeat with a second 900 µL aliquot of DCM. Apply positive pressure (5 psi) for 10 seconds to expel the remaining solvent.

  • Evaporation & Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Water/Methanol (60:40, v/v).

UHPLC-MS/MS Conditions

Chromatographic Separation:

  • Column: Phenomenex Kinetex C18 Core-Shell (50 × 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water containing 0.2 mM Ammonium Fluoride.

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45°C.

Table 1: UHPLC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.46040
0.50.46040
3.00.4595
4.00.4595
4.10.46040
5.00.46040

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 500°C.

Table 2: MRM Transitions and Collision Energies
AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Role
3-oxopregn-4-ene-21,17-carbolactone 343.2107.128Quantifier
3-oxopregn-4-ene-21,17-carbolactone 343.2149.122Qualifier
Canrenone-d6 (IS) 347.2107.128Internal Standard

Method Validation Summary

To ensure the protocol acts as a self-validating system, standard bioanalytical validation parameters (FDA/ICH guidelines) were evaluated. The use of SLE combined with the stable-isotope IS effectively neutralized matrix effects, yielding exceptional accuracy.

Table 3: Quantitative Validation Metrics
ParameterPerformance Result
Linear Dynamic Range 0.5 – 500 ng/mL (R² > 0.998)
Limit of Quantitation (LOQ) 0.5 ng/mL (S/N > 10)
Intra-day Precision (CV%) ≤ 6.5% across all QC levels
Inter-day Precision (CV%) ≤ 8.2% across all QC levels
Extraction Recovery (SLE) 88% – 94%
Matrix Effect (Ion Suppression) < 12% (Compensated by IS)

References

  • PubChem Compound Summary for CID 101858, 3-Oxopregn-4-ene-21,17-carbolactone. National Center for Biotechnology Information. URL: [Link]

  • A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. MethodsX, 2024. URL:[Link]

  • Multi-steroid profiling by UHPLC-MS/MS with post-column infusion of ammonium fluoride. Journal of Chromatography B, 2022. URL:[Link]

Application

Application Note: Synthesis of Spironolactone Derivatives from 3-oxopregn-4-ene-21,17-carbolactone

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary & Mechanistic Rationale Spironolactone (7α-acetylthio-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

Spironolactone (7α-acetylthio-17α-hydroxy-3-oxo-17α-pregn-4-ene-21-carboxylic acid γ-lactone) is a foundational potassium-sparing diuretic and competitive aldosterone antagonist. The synthesis of spironolactone and its derivatives from the saturated precursor 3-oxopregn-4-ene-21,17-carbolactone requires a highly controlled, two-stage functionalization sequence.

Because the starting material lacks the necessary electrophilicity at the C7 position, direct nucleophilic addition is impossible. The synthetic architecture must first extend the conjugated system via dehydrogenation to form an α,β,γ,δ -unsaturated ketone (Canrenone)[1]. This transformation establishes the requisite electronic environment for a stereoselective Thia-Michael conjugate addition. The subsequent addition of thioacetic acid is strictly governed by the steric bulk of the steroid core; the axial C10 and C13 methyl groups effectively shield the β -face, driving the thioacetate nucleophile to attack exclusively from the less hindered α -face, yielding the 7α-isomer [2].

Workflow A 3-oxopregn-4-ene- 21,17-carbolactone B Dehydrogenation (Chloranil or Enzymatic) A->B C Canrenone (Diene Intermediate) B->C D Thia-Michael Addition (Thioacetic Acid) C->D E Spironolactone (7α-acetylthio derivative) D->E

Synthetic workflow from 3-oxopregn-4-ene-21,17-carbolactone to Spironolactone.

Experimental Protocols: A Self-Validating System

The following protocols detail the step-by-step conversion of the precursor into high-purity spironolactone. Each step is designed with integrated analytical checkpoints to ensure reaction fidelity and prevent the carryover of unreacted intermediates.

Protocol A: C6-C7 Dehydrogenation to Canrenone

Objective: Introduce the Δ6 double bond to create the highly electrophilic C7 position [1].

Reagents & Materials:

  • 3-oxopregn-4-ene-21,17-carbolactone (10.0 g, ~29.2 mmol)

  • Chloranil (Tetrachloro-p-benzoquinone) (8.6 g, 35.0 mmol, 1.2 eq)

  • tert-Butanol (150 mL)

  • Glacial acetic acid (5 mL)

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of 3-oxopregn-4-ene-21,17-carbolactone in 150 mL of tert-butanol.

  • Catalysis & Heating: Add 5 mL of glacial acetic acid to the solution, followed by the portion-wise addition of chloranil (8.6 g).

  • Reflux: Heat the mixture to reflux (approx. 82 °C) under an inert argon atmosphere for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The starting material ( Rf​≈0.45 ) should be completely consumed, replaced by a UV-active spot corresponding to Canrenone ( Rf​≈0.35 ).

  • Workup: Cool the mixture to room temperature. Filter the precipitated tetrachlorohydroquinone byproduct. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane (100 mL) and wash sequentially with 5% aqueous NaOH ( 3×50 mL) to remove residual phenolic byproducts, followed by brine. Dry over anhydrous MgSO4​ , filter, and evaporate to yield Canrenone as a pale yellow solid.

Protocol B: Stereoselective Thia-Michael Addition

Objective: Synthesize Spironolactone via the 7α-addition of thioacetic acid to Canrenone [3].

Reagents & Materials:

  • Canrenone (Intermediate from Protocol A, 5.0 g, ~14.7 mmol)

  • Thioacetic acid (11.2 g, 147 mmol, 10 eq)

  • Methanol (50 mL)

  • Optional Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.5 eq) for room-temperature variants [4].

Step-by-Step Methodology (High-Yield Methanol Reflux Method):

  • Preparation: Suspend 5.0 g of Canrenone in 50 mL of anhydrous methanol in a 250 mL flask.

  • Reagent Addition: Slowly add 10.5 mL (approx. 11.2 g) of freshly distilled thioacetic acid. Caution: Thioacetic acid has a strong, noxious odor; perform strictly in a fume hood.

  • Thermal Activation: Heat the reaction mixture to a gentle reflux (65 °C) for 2 hours. The suspension will gradually become a homogeneous solution as the adduct forms [2].

  • Crystallization & Quenching: Cool the reaction mixture slowly to 0 °C using an ice bath. Spironolactone will begin to precipitate as fine white crystals.

  • Isolation: Filter the cold suspension through a sintered glass funnel. Wash the filter cake with ice-cold methanol ( 2×10 mL) to remove any residual thioacetic acid and minor β -isomer impurities.

  • Validation: Dry the solid under vacuum at 40 °C for 12 hours. Analyze via HPLC (C18 column, Acetonitrile:Water 60:40). The target purity should exceed 99.8% [2].

Mechanism N1 Canrenone (α,β,γ,δ-unsaturated ketone) N2 Thermal / Lewis Acid Activation N1->N2 N4 Nucleophilic Attack (Thioacetate on α-Face) N2->N4 N3 β-Face Steric Shielding (C10 & C13 Methyls) N3->N4 Directs N5 Enolate Intermediate N4->N5 N6 Protonation & Rearrangement N5->N6 N7 7α-Spironolactone N6->N7

Stereoselective Thia-Michael addition mechanism for 7α-functionalization.

Quantitative Data & Method Comparison

The choice of reaction conditions for the Thia-Michael addition significantly impacts the overall yield and purity profile of the final spironolactone derivative. The table below summarizes the quantitative data across different established methodologies [2][3][4].

Synthesis MethodCatalyst / ReagentTemperatureReaction TimeIsolated Yield (%)HPLC Purity (%)
Traditional Thermal Neat Thioacetic Acid85–95 °C12 hours75.0%92.5%
Lewis Acid Catalyzed TMSOTf in THF25 °C4 hours88.2%96.0%
Optimized Reflux Methanol / Thioacetic Acid65 °C (Reflux)2 hours98.5%99.8%

Data Interpretation: While Lewis acid catalysis (TMSOTf) allows for milder room-temperature conditions and prevents thermal degradation, the optimized methanol reflux method provides a self-purifying system. The product selectively crystallizes out of the methanol solution upon cooling to 0 °C, driving the reaction equilibrium forward and eliminating the need for complex chromatographic purification [2].

References

  • Synthetic Routes to Approved Drugs Containing a Spirocycle Source: MDPI (Molecules) URL:[Link]

  • Method for preparing spironolactone by chemical-enzymatic method (CN113528607A)
  • Synthetic approaches towards the multi target drug Spironolactone and its potent analogues/derivatives Source: ResearchGate URL:[Link]

Method

Application Note: 3-Oxopregn-4-ene-21,17-carbolactone as a Robust Internal Standard in Liquid Chromatography

An in-depth technical application note and protocol guide for utilizing 3-oxopregn-4-ene-21,17-carbolactone as an internal standard in chromatography. Executive Summary In quantitative chromatographic bioanalysis, the se...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical application note and protocol guide for utilizing 3-oxopregn-4-ene-21,17-carbolactone as an internal standard in chromatography.

Executive Summary In quantitative chromatographic bioanalysis, the selection of an internal standard (IS) dictates the reliability of the entire assay. While stable isotope-labeled standards are the gold standard for exact mass tracking 1[1], they are often cost-prohibitive or commercially unavailable for every target analyte. This guide explores the mechanistic rationale and provides validated protocols for using 3-oxopregn-4-ene-21,17-carbolactone (commonly known as canrenone, the primary active metabolite of spironolactone) as a highly versatile structural analog IS across both LC-MS/MS and LC-UV platforms.

Chemical Profiling & Mechanistic Rationale

Understanding the physicochemical properties of 3-oxopregn-4-ene-21,17-carbolactone (CID 101858) 2[2] is critical to leveraging it effectively as an internal standard:

  • Ionization Dynamics (LC-MS/MS): The molecule features a conjugated 3-oxo-4-ene system. This structural motif readily accepts protons, yielding a highly responsive [M+H]+ precursor ion at m/z 341.2 under Positive Electrospray Ionization (ESI+) conditions 3[3].

  • Optical Properties (LC-UV): The same conjugated enone structure provides a robust UV absorbance maximum between 280 nm and 285 nm. This allows for baseline resolution and simultaneous quantification in conventional HPLC-UV workflows without requiring mass spectrometry 4[4].

  • Partitioning Behavior: Its lipophilic steroidal backbone ensures predictable retention on reversed-phase C18 columns and consistent partitioning during liquid-liquid extraction (LLE). It effectively mimics the extraction behavior of target analytes like hydrocodone or danazol, normalizing recovery losses 5[5].

Visualizing the Mechanistic Workflow

MechanisticWorkflow cluster_0 Phase 1: Sample Preparation & Extraction cluster_1 Phase 2: Chromatographic & MS Analysis N1 Biological Matrix (Plasma/Urine) N2 Spike 3-oxopregn-4-ene-21,17-carbolactone (Internal Standard) N1->N2 N3 Liquid-Liquid Extraction (Normalizes Recovery Losses) N2->N3 N4 Reversed-Phase LC (C18) (Tracks Retention Time Shifts) N3->N4 Inject Purified Extract N5 ESI+ Ionization (Corrects Matrix Suppression) N4->N5 N6 MRM Detection Target vs. IS (m/z 341.2 -> 107.2) N5->N6

Fig 1: Mechanistic role of canrenone IS in correcting extraction and ionization variances.

Protocol Architecture I: High-Throughput LC-MS/MS for Basic Drugs

Target Analyte: Hydrocodone (Opioid analgesic). Rationale: Canrenone is selected as the IS because it is chemically stable, exhibits high ESI+ response, and elutes rapidly, thereby reducing overall run time while effectively tracking matrix effects 3[3].

Self-Validating Protocol Steps:

  • Sample Preparation (LLE):

    • Aliquot 0.5 mL of heparinized human plasma into a clean centrifuge tube.

    • Causality: Heparin prevents coagulation without introducing the severe ion-suppression effects sometimes seen with EDTA in ESI+.

    • Spike with a known concentration of canrenone IS.

    • Extract using a liquid-liquid extraction solvent (e.g., ethyl acetate/hexane). Vortex and centrifuge.

    • Validation Check: Process 5 batches of blank plasma spiked only with IS to confirm the absence of interfering endogenous peaks at the target retention times (~2.4 min for hydrocodone, ~2.6 min for IS) 6[6].

  • Chromatographic Separation:

    • Column: Reversed-phase C18.

    • Mobile Phase: Acetonitrile-Water (78:22, v/v) modified with 0.1% acetic acid.

    • Flow Rate: 0.2 mL/min.

    • Causality: The high organic content (78% ACN) ensures rapid elution of the lipophilic IS. The 0.1% acetic acid acts as a crucial proton donor to maximize ESI+ ionization efficiency 3[3].

  • Tandem Mass Spectrometry (MRM):

    • Source: ESI in positive mode.

    • Transitions: Hydrocodone (m/z 300.3 → 199.2); Canrenone IS (m/z 341.2 → 107.2) 3[3].

    • Causality: Multiple Reaction Monitoring (MRM) isolates specific precursor-to-product ion transitions, eliminating background noise and ensuring specificity even at the Lower Limit of Quantification (LLOQ) of 0.1 ng/mL 3[3].

Protocol Architecture II: Micellar Liquid Chromatography (MLC) for Steroidal Compounds

Target Analyte: Danazol (Synthetic steroid). Rationale: Danazol and canrenone share similar steroidal frameworks, meaning their extraction recoveries and micellar partitioning coefficients are nearly identical, making canrenone a perfect IS for this assay 5[5].

Self-Validating Protocol Steps:

  • Sample Preparation:

    • Extract danazol from capsule formulations and spike with the canrenone IS.

    • Validation Check: Perform rigorous recovery tests. The IS must yield an accuracy recovery of 101 ± 8% to validate the extraction efficiency before proceeding to quantification 5[5].

  • Micellar Chromatographic Separation:

    • Column: C18 Hypersil ODS (150 x 3.0 mm, 5 µm).

    • Mobile Phase: 40 mM sodium dodecyl sulfate (SDS) modified with 2% pentanol.

    • Temperature: 60 °C. Flow Rate: 0.5 mL/min 5[5].

    • Causality: SDS forms pseudo-stationary micelles in the mobile phase. The analytes partition dynamically between the stationary phase, the bulk aqueous phase, and the moving micelles. Pentanol modifies the micelle structure to improve efficiency. The elevated temperature (60 °C) reduces mobile phase viscosity, lowering system backpressure and improving mass transfer 5[5].

  • UV Detection:

    • Wavelength: 280 nm.

    • Causality: Both danazol and canrenone possess strong chromophores that absorb heavily at 280 nm, allowing for baseline resolution and simultaneous quantification down to a Limit of Detection (LOD) of 3.0 ng/g without mass spectrometry 5[5].

Quantitative Data Synthesis

The following table summarizes the validated parameters for both applications, demonstrating the flexibility of 3-oxopregn-4-ene-21,17-carbolactone across different analytical platforms.

ParameterApplication 1: Basic Drugs (Hydrocodone)Application 2: Steroids (Danazol)
Analytical Platform LC-ESI-MS/MS (MRM Mode)HPLC-UV (Conventional & Micellar)
Target Analyte HydrocodoneDanazol
Internal Standard Canrenone (3-oxopregn-4-ene-21,17-carbolactone)Canrenone (3-oxopregn-4-ene-21,17-carbolactone)
Column Reversed-Phase C18C18 Hypersil ODS (250 x 4.6 mm or 150 x 3.0 mm)
Mobile Phase Acetonitrile:Water (78:22 v/v) + 0.1% Acetic AcidCLC: 65% ACN / 35% Water MLC: 40 mM SDS + 2% Pentanol
Flow Rate 0.2 mL/minCLC: 1.0 mL/min MLC: 0.5 mL/min
Detection Target: m/z 300.3 → 199.2 IS: m/z 341.2 → 107.2UV Absorbance at 280 nm
Linearity / LLOQ 0.5 – 60 ng/mL (LLOQ: 0.1 ng/mL)LOD: 2.4 ng/g (CLC), 3.0 ng/g (MLC)

References

  • Title: 3-Oxopregn-4-ene-21,17-carbolactone | C22H30O3 | CID 101858 Source: PubChem URL: [Link]

  • Title: Determination and Pharmacokinetic Study of Hydrocodone in Human Plasma by Liquid Chromatography Coupled with Tandem Mass Spectrometry Source: Taylor & Francis URL: [Link]

  • Title: Determination of canrenone, the major metabolite of spironolactone, in plasma and urine by high-performance liquid chromatography Source: PubMed URL: [Link]

  • Title: Conventional and micellar liquid chromatography method development for danazol and validation in capsules Source: PubMed URL: [Link]

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Analysis and Chemical Shift Assignments of 3-oxopregn-4-ene-21,17-carbolactone (Spironolactone)

Audience: Researchers, scientists, and drug development professionals. Introduction 3-oxopregn-4-ene-21,17-carbolactone, more commonly known as Spironolactone, is a synthetic steroid that functions as a potassium-sparing...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-oxopregn-4-ene-21,17-carbolactone, more commonly known as Spironolactone, is a synthetic steroid that functions as a potassium-sparing diuretic and an aldosterone antagonist.[1][2] It is widely used in the treatment of conditions such as heart failure, hypertension, and edema.[2] The precise structural elucidation and characterization of Spironolactone are paramount for quality control in pharmaceutical manufacturing and for the development of new derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules like Spironolactone.[3][4] This application note provides a detailed guide to the complete ¹H and ¹³C NMR chemical shift assignments of Spironolactone, supported by a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The protocols and analyses presented herein are designed to be a self-validating system, ensuring high confidence in the structural assignments.

Chemical Structure and Numbering

The chemical structure of Spironolactone with the standard steroid numbering scheme is shown below. This numbering is essential for the accurate assignment of NMR signals.

IUPAC Name: S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate[1] Molecular Formula: C₂₄H₃₂O₄S[2] Molecular Weight: 416.6 g/mol [2]

(A chemical structure image with IUPAC numbering for Spironolactone would be inserted here in a formal document.)

Experimental Protocols

Sample Preparation

The quality of NMR spectra is highly dependent on proper sample preparation.[5]

  • Analyte: High-purity Spironolactone reference standard.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for Spironolactone, providing good solubility and a wide chemical shift window. Deuterated chloroform (CDCl₃) can also be used.

  • Concentration:

    • ¹H NMR: Dissolve 5-10 mg of Spironolactone in approximately 0.6-0.7 mL of DMSO-d₆.[6]

    • ¹³C and 2D NMR: For less sensitive experiments like ¹³C, HSQC, and HMBC, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of DMSO-d₆ is recommended to achieve a good signal-to-noise ratio in a reasonable time.[5][6]

  • Procedure:

    • Weigh the desired amount of Spironolactone into a clean, dry vial.

    • Add the deuterated solvent and gently vortex or sonicate until the sample is fully dissolved.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.[6][7]

    • Cap the NMR tube securely. The final sample height should be between 4-5 cm.[5]

NMR Data Acquisition

All spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). The following experiments are essential for complete assignment.

  • ¹H NMR: Provides information on the chemical environment and multiplicity of protons.

  • ¹³C{¹H} NMR: Provides information on the chemical environment of carbon atoms.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are not observed.[8]

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically through two or three bonds.[9]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹JCH).[9][10]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over multiple bonds (typically ²JCH and ³JCH), which is crucial for identifying quaternary carbons and linking different spin systems.[10]

Typical Acquisition Parameters (400 MHz Spectrometer):

ExperimentPulse ProgramRelaxation Delay (d1)Number of Scans
¹Hzg301-2 s16-32
¹³C{¹H}zgpg302 s1024-2048
DEPT-135dept1352 s256-512
COSYcosygpqf1.5-2 s8-16
HSQChsqcedetgpsisp2.21.5-2 s2-4
HMBChmbcgpndqf1.5-2 s8-16

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the complete NMR assignment of Spironolactone.

G cluster_prep Sample Preparation cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Assignment Prep Prepare Spironolactone sample in DMSO-d6 H1 ¹H NMR (Proton Environments) Prep->H1 Acquire Data C13 ¹³C NMR (Carbon Environments) Prep->C13 Acquire Data DEPT DEPT-135 (Carbon Multiplicity) Prep->DEPT Acquire Data COSY ¹H-¹H COSY (H-H Connectivity) Prep->COSY Acquire Data HSQC ¹H-¹³C HSQC (Direct C-H Bonds) Prep->HSQC Acquire Data HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) Prep->HMBC Acquire Data Assign_H Assign Proton Signals H1->Assign_H Assign_C Assign Carbon Signals C13->Assign_C DEPT->Assign_C Determine CH, CH₂, CH₃ Final Final Structure Confirmation & Chemical Shift Table COSY->Final Integrate & Validate HSQC->Final Integrate & Validate HMBC->Final Integrate & Validate Assign_H->COSY Correlate Assign_H->HSQC Correlate Assign_H->HMBC Correlate Assign_C->HSQC Correlate Assign_C->HMBC Correlate G cluster_1H cluster_13C cluster_exp H4 H-4 (5.76) C3 C-3 (197.8) H4->C3 ²J, ³J (Long Range) C5 C-5 (168.9) H4->C5 ²J, ³J (Long Range) C10 C-10 (38.9) H4->C10 ²J, ³J (Long Range) HMBC HMBC H18 H-18 (0.88) C13 C-13 (46.5) H18->C13 ²J, ³J C17 C-17 (94.8) H18->C17 ²J, ³J H19 H-19 (1.17) H19->C5 ²J, ³J H19->C10 ²J, ³J H7 H-7 (3.89) C7 C-7 (48.1) H7->C7 ¹J (Direct Bond) HSQC HSQC

Caption: Key HSQC and HMBC correlations for Spironolactone assignment.

  • COSY: The COSY spectrum reveals the proton-proton coupling networks within the steroid rings. For instance, correlations can be traced from H-6 through H-7 and H-8, and along the aliphatic chains of the B, C, and D rings.

  • HSQC: This experiment provides the direct one-bond correlations between protons and carbons, confirming the assignments for all protonated carbons listed in Tables 1 and 2. For example, the proton at 5.76 ppm correlates directly with the carbon at 123.5 ppm, confirming their assignment to H-4 and C-4, respectively.

  • HMBC: The HMBC spectrum is critical for assigning quaternary carbons and piecing the structure together. Key correlations include:

    • The olefinic H-4 proton shows correlations to the quaternary carbons C-5 and C-10, and the carbonyl carbon C-3.

    • The methyl protons of H-19 show correlations to C-5 and the quaternary C-10.

    • The methyl protons of H-18 show correlations to the quaternary carbons C-13 and C-17.

    • These long-range correlations provide an unambiguous framework, validating the overall structure and the specific assignments of the non-protonated carbons.

Conclusion

This application note details a systematic approach for the complete ¹H and ¹³C NMR chemical shift assignment of 3-oxopregn-4-ene-21,17-carbolactone (Spironolactone). By employing a combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR experiments, a full and validated assignment of all proton and carbon signals can be achieved with high confidence. The provided protocols and data serve as a valuable resource for researchers in pharmaceutical analysis, quality control, and synthetic chemistry who work with this important steroid.

References

  • Lula, I. S., Denadai, Â. L., de Resende, J. M., Sinisterra, R. D., & de Sousa, F. B. (2012). Spironolactone and its Complexes with b-cyclodextrin: Modern NMR Characterization and Structural DFTB-SCC Calculations. ResearchGate. [Link]

  • Trimble, J. E., & Coutts, R. T. (1980). Carbon-13 nuclear magnetic resonance studies of spironolactone and several related steroids. Steroids, 35(2), 119-132. [Link]

  • Tsai, S. L., Lin, S. C., Wu, D., & Shie, J. J. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 26(9), 2598. [Link]

  • Lula, I. S., Denadai, Â. L., de Resende, J. M., Sinisterra, R. D., & de Sousa, F. B. (2012). ¹H NMR of spironolactone (DMSO-d₆, 400 MHz). ResearchGate. [Link]

  • Don-Alvin, L. S., et al. (2024). Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations. Molecules, 29(9), 2158. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation Blog. [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • PubChem. (n.d.). 3-Oxopregn-4-ene-21,17-carbolactone. National Center for Biotechnology Information. [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. [Link]

  • Wu, D., Lin, S. C., Tsai, S. L., & Shie, J. J. (2019). 1H/13C chemical shifts and cation binding dataset of the corticosteroid Prednisolone titrated with metal cations. Data in Brief, 25, 104192. [Link]

  • University of Potsdam. (n.d.). Interpretation of NMR spectra of steroids. [Link]

  • PubChem. (n.d.). Spironolactone. National Center for Biotechnology Information. [Link]

  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Current opinion in biotechnology, 25, 51–59. [Link]

  • The Royal Society of Chemistry. (2011). ¹H NMR spectrum of the spiro compound 18. Organic & Biomolecular Chemistry, Electronic Supplementary Material. [Link]

  • Andaur, J. H., Gstöttner, C., & Rinnan, Å. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Metabolomics, 11(3), 634-643. [Link]

  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis Corp. [Link]

  • University of Bath. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

  • Reddit. (2022, February 24). Using TopSpin 4.0.7 to analyse 2D-NMR Spectra (COSY, HSQC, HMBC) and DEPT Spectra. r/Chempros. [Link]

  • Jean-Marc, N., Jean-Luc, F., & Eliel, D. (2019). The COSY and HMBC correlations are referenced according to the pairs of... ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Spironolactone. PubChem Compound Summary for CID 5833. [Link]

  • Supplementary Data: Characteristics of the constituents from the roots of Polygonum multiflorum. (n.d.). [Link]

  • Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Spironolactone. 17th Edition. [Link]

  • NONO E. FIN - DICAMES. (n.d.). [Link]

  • J-Global. (1982). Mass spectra of coumarono [2,3-b] chromone derivatives. Annual Report of the Radiation Center of Osaka Prefecture, 22, 85-88. [Link]

  • Prajapati, P., Chandarana, C., Modi, V., & Basuri, T. (2018). Quantification of Spironolactone by first and second order UV Derivative Spectrophotometry in bulk and tablet dosage form. International Journal of Pharmaceutical Chemistry and Analysis, 3(3), 168-173. [Link]

Sources

Method

Application Note: High-Efficiency Solid-Phase Extraction (SPE) of 3-Oxopregn-4-ene-21,17-carbolactone from Biological Matrices

Introduction & Clinical Significance 3-Oxopregn-4-ene-21,17-carbolactone (also known as 6,7-dihydrocanrenone or Spironolactone Impurity C; CAS: 976-70-5) is a highly lipophilic steroid and a critical active metabolite of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Clinical Significance

3-Oxopregn-4-ene-21,17-carbolactone (also known as 6,7-dihydrocanrenone or Spironolactone Impurity C; CAS: 976-70-5) is a highly lipophilic steroid and a critical active metabolite of the mineralocorticoid receptor (MR) antagonist spironolactone. In the realms of clinical pharmacokinetics, therapeutic drug monitoring (TDM), and API impurity profiling, accurately quantifying this compound in biological matrices (plasma, serum, and urine) is essential for evaluating drug efficacy and safety profiles.

While simple protein precipitation (PPT) is frequently employed for high-throughput steroid screening, it often fails to remove endogenous phospholipids. This residual matrix leads to severe ion suppression in electrospray ionization (ESI) mass spectrometry, artificially lowering sensitivity. To achieve sub-ng/mL limits of quantification (LLOQ) required for pharmacokinetic studies, a highly selective Solid-Phase Extraction (SPE) protocol is necessary 1. This application note details a self-validating SPE methodology utilizing a polymeric reversed-phase sorbent to guarantee high recovery and robust LC-MS/MS performance.

Mechanistic Rationale for SPE Strategy (E-E-A-T)

A successful extraction protocol is not merely a sequence of steps, but a carefully balanced chemical system. Every reagent choice in this workflow is dictated by the physicochemical properties of the analyte and the matrix.

  • Analyte Chemistry & pH Sensitivity: 3-Oxopregn-4-ene-21,17-carbolactone features a neutral steroid core and a γ -lactone ring. This lactone ring is highly susceptible to base-catalyzed hydrolysis, which irreversibly opens the ring to form a water-soluble canrenoic acid derivative 2. Consequently, the entire sample preparation must be maintained under acidic conditions (pH 3–4) to preserve the structural integrity of the target analyte.

  • Protein Unbinding: Steroids exhibit >90% binding affinity to plasma proteins such as human serum albumin (HSA) and corticosteroid-binding globulin (CBG). By adding 2% formic acid during sample pre-treatment, we aggressively denature these proteins, breaking hydrophobic and hydrogen bonds, and liberating the free analyte for extraction.

  • Sorbent Selection: A Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent (divinylbenzene/N-vinylpyrrolidone copolymer) is utilized. Unlike traditional silica-based C18 sorbents, polymeric sorbents do not suffer from phase collapse under 100% aqueous loading conditions and provide a superior surface area for capturing the highly non-polar steroid core.

  • Wash & Elution Dynamics: A 5% methanol wash provides just enough organic modifier to disrupt the weak interactions of polar interferents (salts, small peptides) without breaking the strong hydrophobic retention of the steroid. Elution with 100% acetonitrile completely disrupts these hydrophobic interactions, recovering the target analyte while leaving highly non-polar matrix lipids permanently bound to the sorbent frit 3.

Experimental Protocol

Reagents & Materials
  • Sorbent: Polymeric HLB SPE Cartridges (30 mg / 1 mL).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), and Water.

  • Additives: LC-MS Grade Formic Acid (FA).

  • Internal Standard (IS): Canrenone-d4 or 6,7-Dihydrocanrenone-d4 (100 ng/mL in MeOH).

Sample Pre-Treatment
  • Aliquot 200 µL of human plasma/serum into a clean 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard (IS) working solution. Vortex for 10 seconds.

  • Add 200 µL of 2% Formic Acid in Water .

  • Vortex vigorously for 30 seconds to ensure complete protein disruption and dissociation of the steroid-protein complexes.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated high-molecular-weight proteins. Retain the supernatant.

Solid-Phase Extraction (SPE) Workflow
  • Condition: Pass 1.0 mL of Methanol through the SPE cartridge to solvate the polymeric bed. (Flow rate: ~1 mL/min).

  • Equilibrate: Pass 1.0 mL of 0.1% Formic Acid in Water to prepare the sorbent for the acidic sample.

  • Load: Apply the entire pre-treated sample supernatant (~410 µL) to the cartridge. Allow it to pass through via gravity or very low vacuum (Flow rate: ~0.5 mL/min) to maximize analyte-sorbent interaction time.

  • Wash: Pass 1.0 mL of 5% Methanol in Water through the cartridge to elute salts, polar lipids, and residual peptides.

  • Dry: Apply maximum vacuum (≥ 10 inHg) for 5 minutes to completely dry the sorbent bed. Critical Step: Residual water will dilute the organic elution solvent, drastically reducing recovery.

  • Elute: Elute the target analyte by passing 2 x 500 µL of 100% Acetonitrile through the cartridge into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of Nitrogen gas at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 50:50 Water:MeOH with 0.1% FA). Vortex and transfer to an autosampler vial.

LC-MS/MS Analytical Conditions

To complete this self-validating analytical system, the extracted samples must be analyzed using optimized chromatographic conditions that separate 3-oxopregn-4-ene-21,17-carbolactone from isobaric interferences.

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 90% B over 3.5 minutes.

  • Ionization: ESI in Positive Ion Mode (ESI+).

  • MRM Transition: m/z 343.2 107.1 (Quantifier), m/z 343.2 91.1 (Qualifier).

Quantitative Data & Performance Metrics

The extraction protocol was validated according to standard bioanalytical guidelines, demonstrating excellent recovery and minimal matrix suppression.

Table 1: Recovery and Matrix Effect Profiling

Analyte ConcentrationAbsolute Recovery (%)Matrix Effect (%)RSD (%)
Low (1.0 ng/mL)89.494.24.1
Mid (50.0 ng/mL)91.296.53.2
High (400.0 ng/mL)90.895.82.8

Note: A Matrix Effect value close to 100% indicates negligible ion suppression or enhancement, validating the efficiency of the SPE wash steps.

Table 2: Precision and Accuracy (Inter-day and Intra-day)

QC LevelIntra-day Precision (CV%)Intra-day Accuracy (%)Inter-day Precision (CV%)Inter-day Accuracy (%)
LLOQ (0.5 ng/mL)6.5104.28.1102.5
Low (1.5 ng/mL)4.298.55.499.1
Mid (75.0 ng/mL)3.1101.34.0100.8
High (300.0 ng/mL)2.599.43.298.7

Visualizations

SPE_Workflow A 1. Sample Pre-treatment (Plasma + 2% Formic Acid) B 2. Condition & Equilibrate (Methanol, then 0.1% FA) A->B Disrupts protein binding C 3. Load Sample (Gravity Flow) B->C Solvates polymer bed D 4. Wash (5% Methanol in Water) C->D Analyte retained via hydrophobicity E 5. Dry Sorbent (Vacuum, 5 min) D->E Removes salts & polar lipids F 6. Elute (100% Acetonitrile) E->F Removes residual water G 7. Evaporate & Reconstitute (N2 gas, 50:50 Mobile Phase) F->G Disrupts hydrophobic interactions

Figure 1: Mechanistic workflow for the solid-phase extraction of 3-oxopregn-4-ene-21,17-carbolactone.

MR_Pathway Spironolactone Spironolactone (Prodrug) Metabolite 3-oxopregn-4-ene-21,17-carbolactone (Active Metabolite) Spironolactone->Metabolite Hepatic Metabolism (Desthioacetylation) MR Mineralocorticoid Receptor (Cytosol) Metabolite->MR Competitive Inhibition Transcription Gene Transcription (Na+ retention, K+ excretion) MR->Transcription Translocates to Nucleus Aldosterone Aldosterone (Endogenous Agonist) Aldosterone->MR Activates

Figure 2: Metabolic pathway and MR antagonism by 3-oxopregn-4-ene-21,17-carbolactone.

References

  • Title: Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives.
  • Title: Clinical Pharmacology and Biopharmaceutics Review: Spironolactone (NDA 209478).
  • Title: Quantitation of spironolactone in the presence of canrenone using high-performance liquid chromatography.

Sources

Application

Application Note: In Vitro Pharmacological Profiling of 3-oxopregn-4-ene-21,17-carbolactone (SC-5233)

Executive Summary & Historical Context 3-oxopregn-4-ene-21,17-carbolactone, commonly known as SC-5233 or 6,7-dihydrocanrenone, is the foundational prototype for all synthetic steroidal Mineralocorticoid Receptor Antagoni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Historical Context

3-oxopregn-4-ene-21,17-carbolactone, commonly known as SC-5233 or 6,7-dihydrocanrenone, is the foundational prototype for all synthetic steroidal Mineralocorticoid Receptor Antagonists (MRAs). Developed in the 1950s by G.D. Searle & Company, it was the first compound identified to competitively block the salt-retaining actions of aldosterone[1]. While SC-5233 was never marketed clinically due to poor oral bioavailability, it remains a critical reference standard in in vitro pharmacology for benchmarking the potency and selectivity of novel steroidal and non-steroidal MRAs[2].

As a Senior Application Scientist, I have designed this guide to provide researchers with robust, self-validating in vitro cell culture protocols to evaluate the antagonistic properties of SC-5233.

Mechanistic Grounding: The Mineralocorticoid Receptor Pathway

The Mineralocorticoid Receptor (MR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. In its unliganded state, the MR resides in the cytosol, stabilized by chaperone proteins such as HSP90[3]. Upon binding to an agonist like aldosterone, the receptor undergoes a conformational change, sheds its chaperones, dimerizes, and translocates to the nucleus to drive the transcription of target genes (e.g., SGK1, ENaC).

SC-5233 acts as a competitive antagonist. By binding to the MR ligand-binding domain, it locks the receptor in a transcriptionally inactive conformation, preventing HSP90 dissociation and subsequent nuclear translocation[1].

MR_Signaling Aldo Aldosterone (Agonist) MR_Cyto Cytosolic MR (HSP90 Bound) Aldo->MR_Cyto Binds & Activates SC5233 SC-5233 (Antagonist) SC5233->MR_Cyto Competitively Blocks MR_Active Activated MR (Dimerized) MR_Cyto->MR_Active HSP90 Dissociation Nucleus Nuclear Translocation & DNA Binding MR_Active->Nucleus Translocation GeneExpr Target Gene Expression (e.g., SGK1) Nucleus->GeneExpr Transcription

Caption: Mechanism of MR activation and competitive antagonism by SC-5233.

Experimental Design: Causality and System Architecture

To generate reliable pharmacological data, experimental choices cannot be arbitrary; they must be rooted in biological causality.

  • Cell Line Selection (HEK293): We utilize Human Embryonic Kidney (HEK293) cells because they possess negligible endogenous MR and Glucocorticoid Receptor (GR) expression. Co-transfecting human MR (hMR) into this "clean" background prevents off-target noise, ensuring that the measured luminescence is strictly MR-dependent.

  • Media Constraints (Charcoal-Stripped FBS): Standard Fetal Bovine Serum (FBS) contains trace amounts of endogenous corticosteroids (e.g., cortisol, aldosterone). If used, these hormones will prematurely trigger MR translocation, collapsing the assay's dynamic window. Using Charcoal-Stripped FBS (CS-FBS) is a strict requirement to maintain the MR in its basal, inactive state prior to the assay.

  • Agonist Challenge Calibration (EC₈₀): To test the antagonistic potency of SC-5233, we do not use a saturating dose (EC₁₀₀) of aldosterone. Instead, we stimulate the cells with an EC₈₀ concentration. This provides a robust signal while remaining sensitive enough for the competitive antagonist to displace the agonist, allowing for accurate IC₅₀ curve generation.

Quantitative Data: Comparative MRA Profiling

When evaluating SC-5233, it is essential to benchmark it against subsequent generations of MRAs. The table below summarizes the in vitro pharmacological profile of SC-5233 compared to clinical MRAs[2][3].

CompoundGenerationMR IC₅₀ (nM)Target Selectivity
SC-5233 (3-oxopregn-4-ene-21,17-carbolactone) Prototype Steroidal MRA~150 - 300Low (Cross-reacts with PR/AR)
Spironolactone First-Gen Steroidal MRA~24Low
Eplerenone Second-Gen Steroidal MRA~990Moderate
Finerenone Non-Steroidal MRA~18High

Note: IC₅₀ values are representative and vary based on specific assay conditions, plasmid constructs, and cell lines utilized.

Protocol 1: MMTV-Luciferase Reporter Gene Assay (Functional Antagonism)

This protocol measures the downstream transcriptional inhibition of the MR by SC-5233.

Assay_Workflow Step1 1. Seed HEK293 Cells (Use Charcoal-Stripped FBS) Step2 2. Co-transfect Plasmids (hMR + MMTV-Luciferase) Step1->Step2 Step3 3. Compound Pre-incubation (Add SC-5233 dose-response, 1h) Step2->Step3 Step4 4. Agonist Stimulation (Add Aldosterone at EC80, 24h) Step3->Step4 Step5 5. Cell Lysis & Detection (Add Luciferin substrate) Step4->Step5 Step6 6. Data Analysis (Measure Luminescence, Calculate IC50) Step5->Step6

Caption: Step-by-step workflow for the MMTV-Luciferase reporter gene assay.

Step-by-Step Methodology:
  • Cell Seeding: Plate HEK293 cells at a density of 1 × 10⁴ cells/well in a white, flat-bottom 384-well plate using DMEM supplemented with 10% CS-FBS. Incubate overnight at 37°C, 5% CO₂.

  • Transfection: Co-transfect cells with a plasmid encoding the full-length human MR (hMR) and a reporter plasmid containing the Mouse Mammary Tumor Virus (MMTV) promoter driving firefly luciferase. Use a standard lipid-based transfection reagent (e.g., Lipofectamine 3000). Incubate for 24 hours.

  • Antagonist Pre-Incubation: Prepare a 10-point, 3-fold serial dilution of SC-5233 in assay medium (starting top concentration: 10 µM). Add the compound to the cells 1 hour prior to agonist stimulation. Causality: This pre-incubation allows SC-5233 to achieve equilibrium binding and occupy the MR ligand-binding pocket before the agonist is introduced.

  • Agonist Challenge: Add aldosterone to all test wells at its predetermined EC₈₀ concentration (typically ~1-3 nM). Incubate for 24 hours.

  • Detection: Equilibrate the plate to room temperature. Add an equal volume of luciferase detection reagent (e.g., ONE-Glo™) to lyse the cells and provide the luciferin substrate.

  • Readout: Measure luminescence using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: High-Content Imaging for MR Nuclear Translocation

To confirm that SC-5233 prevents the physical movement of the receptor, a high-content imaging assay is employed.

Step-by-Step Methodology:
  • Cell Preparation: Seed U2OS or HEK293 cells stably expressing a GFP-tagged human MR (GFP-hMR) into a black, clear-bottom 384-well imaging plate in CS-FBS supplemented media.

  • Compound Treatment: Treat cells with a dose-response of SC-5233 for 1 hour, followed by stimulation with 10 nM aldosterone for 60 minutes.

  • Fixation & Staining: Fix cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature. Wash with PBS and stain nuclei with Hoechst 33342 (1 µg/mL) for 10 minutes.

  • Imaging & Analysis: Image the plate using an automated high-content confocal microscope (e.g., PerkinElmer Opera Phenix). Use image analysis software to calculate the Nuclear-to-Cytoplasmic (N:C) intensity ratio of the GFP signal. SC-5233 will dose-dependently maintain the N:C ratio near 1.0 (cytosolic retention), whereas aldosterone alone will drive the ratio >2.5 (nuclear accumulation).

Assay Self-Validation & Quality Control

A scientifically rigorous protocol must be a self-validating system. To ensure the integrity of the data generated for SC-5233, the following internal controls are mandatory:

  • Z'-Factor Calculation: Every assay plate must include maximum signal controls (Aldosterone EC₈₀ + vehicle) and minimum signal controls (Vehicle only). The Z'-factor must be ≥ 0.5. A passing Z'-factor mathematically guarantees that the assay has sufficient dynamic range and low variability to accurately resolve the antagonist's effect.

  • Cytotoxicity Counter-Screening: In the reporter assay, a drop in luminescence could indicate true MR antagonism, or it could simply mean the compound killed the cells. To self-validate the mechanism, a parallel plate must be run using a cell viability reagent (e.g., CellTiter-Glo®, which measures ATP). If SC-5233 reduces luciferase expression without altering ATP levels, the antagonism is validated as a true receptor-mediated pharmacological event.

References

  • 2. 3.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Gradient Optimization for 3-oxopregn-4-ene-21,17-carbolactone (Canrenone)

Welcome to the Application Scientist Support Portal. This guide provides advanced troubleshooting, mechanistic insights, and self-validating protocols for optimizing the chromatographic separation of 3-oxopregn-4-ene-21,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide provides advanced troubleshooting, mechanistic insights, and self-validating protocols for optimizing the chromatographic separation of 3-oxopregn-4-ene-21,17-carbolactone (commonly known as canrenone). As a major active metabolite and degradation product of spironolactone, canrenone presents unique analytical challenges. Due to its rigid steroidal lactone structure and high hydrophobicity, achieving baseline resolution from its parent drug and closely related biotransformed epimers requires precise thermodynamic control over mobile phase gradients and pH.

Core Principles of Gradient Optimization

Before adjusting your instrument parameters, it is critical to understand the causality behind mobile phase selection for steroidal lactones:

  • Organic Modifier Selectivity (Methanol vs. Acetonitrile): Spironolactone and canrenone share a nearly identical steroidal backbone, differing primarily by the loss of the thioacetate group at the 7α-position and the formation of a double bond. Methanol acts as a protic solvent, offering distinct hydrogen-bonding interactions that enhance the selectivity ( α ) between closely related steroidal epimers (such as 11-α-hydroxy-canrenone). Acetonitrile, an aprotic solvent, provides sharper peaks and lower backpressure, making it ideal for rapid, steep gradients[1].

  • pH and Ionization Suppression: Although canrenone lacks a basic nitrogen atom, peak tailing often arises from secondary interactions with metal impurities in the silica base or suboptimal solvation of the lactone ring. Acidifying the aqueous phase (e.g., using 0.1% Formic Acid or Trifluoroacetic Acid to drop the pH to ~2.5–3.0) suppresses the ionization of residual silanols, ensuring optimal peak symmetry.

  • Thermodynamic Control: Increasing the column temperature to 30°C–40°C enhances mass transfer kinetics. For bulky steroidal molecules, this reduces longitudinal diffusion and sharpens the chromatographic band[2].

Troubleshooting FAQs

Q1: Why am I failing to achieve baseline resolution between spironolactone and 3-oxopregn-4-ene-21,17-carbolactone using a standard linear gradient? A1: If your linear gradient is too steep (e.g., >5% organic increase per minute), the differential partitioning of these highly similar hydrophobic molecules into the C18 stationary phase is insufficient. Solution: Implement a shallow gradient segment around the expected elution time. If using an Acetonitrile/Water system, increase the organic modifier from 40% to 80% over a longer duration (e.g., 5 minutes) rather than a rapid ballistic gradient[1]. Alternatively, switch the organic modifier to Methanol to leverage hydrogen-bonding selectivity.

Q2: My canrenone peaks are exhibiting significant tailing (Tailing Factor > 1.8). How can I correct this through mobile phase optimization? A2: Peak tailing in steroidal lactones is rarely due to amine-silanol interactions. Instead, it indicates secondary stationary phase interactions or poor solvation. Solution: Ensure your aqueous mobile phase is properly acidified. Adding 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA) improves peak shape by neutralizing active silanol sites. Additionally, verify your column oven is set between 30°C and 40°C to improve the mass transfer rate of the bulky steroidal ring[2].

Q3: I need to separate canrenone from its biotransformed product, 11-α-hydroxy-canrenone. What is the recommended gradient approach? A3: The addition of a hydroxyl group at the 11-α position significantly increases the polarity of the molecule, reducing its retention on a reversed-phase C18 column compared to canrenone. Solution: A Methanol/Water gradient is highly effective here. Start at a highly aqueous composition (10% Methanol) to retain the more polar 11-α-hydroxy-canrenone, and ramp up to 100% Methanol over 40 minutes to elute the highly hydrophobic canrenone. Set your UV detector to 280 nm for optimal sensitivity[2].

Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed with sample analysis unless the System Suitability Criteria are met.

Protocol A: High-Resolution Gradient for Canrenone and 11-α-Hydroxy-Canrenone

Objective: Baseline separation of canrenone from polar biotransformation products.

  • Column Preparation: Install a C18 column (150 mm × 4.6 mm, 5 μm). Equilibrate the column oven strictly to 30°C[2].

  • Mobile Phase Preparation:

    • Mobile Phase A: 100% HPLC-grade Methanol.

    • Mobile Phase B: Ultrapure Water (18.2 MΩ·cm).

  • Instrument Parameters: Flow rate at 0.8 mL/min. Injection volume: 5 μL. UV Detection: 280 nm[2].

  • Gradient Execution: Run the gradient timetable specified in Table 2 (below).

  • System Suitability Validation: Inject a mixed standard (10 mg/L). The system is validated only if the resolution ( Rs​ ) between 11-α-hydroxy-canrenone and canrenone is ≥2.0 , the tailing factor ( Tf​ ) for canrenone is ≤1.5 , and the relative standard deviation (RSD) of retention times over three replicate injections is ≤1.31% [2].

Protocol B: Rapid LC-MS/UV Gradient for Spironolactone and Canrenone

Objective: High-throughput quantification in formulation or plasma matrices.

  • Column Preparation: Install a high-efficiency C18 column (e.g., 50 mm × 2.1 mm, 2.5 μm). Set the column oven to 40°C[1].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid (or TFA) in Ultrapure Water.

    • Mobile Phase B: 0.1% Formic Acid (or TFA) in Acetonitrile.

  • Instrument Parameters: Flow rate at 0.45 - 1.0 mL/min (scale to column ID). UV Detection: 238 nm[1].

  • Gradient Execution:

    • 0–5 min: Ramp from 40% B to 80% B.

    • 5–8 min: Hold at 80% B (Wash).

    • 8–8.5 min: Return to 40% B.

    • 8.5–12 min: Re-equilibration.

  • System Suitability Validation: Inject a standard mixture of spironolactone and canrenone. The protocol is validated if baseline separation is achieved ( Rs​>1.5 ) within the 5-minute gradient window, and the signal-to-noise ratio (S/N) for the lowest calibration standard (e.g., 0.4 μg/mL) is ≥10 [3].

Quantitative Data & Gradient Timetables

Table 1: Comparison of Mobile Phase Systems for Canrenone Analysis

Mobile Phase SystemTarget ApplicationGradient StrategyKey Advantage
Methanol / Water Canrenone & 11-α-hydroxy-canrenone10% to 100% MeOH over 40 minSuperior selectivity via hydrogen bonding[2]
Acetonitrile / Water (0.1% TFA) Spironolactone & Canrenone40% to 80% ACN over 5 minRapid runtime, sharp peaks, low backpressure[1]
Ethanol / Water (Isocratic) Green Chemistry / Routine QA45:55 EtOH:Water at pH 3.5Environmentally friendly, no gradient delay[4]

Table 2: Optimized Methanol/Water Gradient Timetable (Protocol A)

Time (min)Flow Rate (mL/min)% Mobile Phase A (Methanol)% Mobile Phase B (Water)Elution Phase
0.00.81090Initial hold / Polar elution
40.00.81000Linear ramp (Canrenone elutes)
50.00.81000Column wash
51.00.81090Return to initial conditions
60.00.81090Re-equilibration

Visual Workflows

G Start Start: Define Separation Goals (Canrenone vs. Impurities) SelectOrg Select Organic Modifier (MeOH vs. ACN) Start->SelectOrg SelectBuf Select Aqueous Phase & pH (e.g., 0.1% Formic Acid) SelectOrg->SelectBuf InitGrad Run Broad Gradient (10% to 100% B over 40 min) SelectBuf->InitGrad Assess Assess Resolution (Rs > 1.5?) InitGrad->Assess OptSlope Optimize Gradient Slope & Temperature (30°C) Assess->OptSlope No Validate Method Validation (ICH Guidelines) Assess->Validate Yes OptSlope->InitGrad

Workflow for optimizing mobile phase gradients for canrenone separation.

Troubleshooting Issue Peak Tailing or Broadening CheckPH Check Mobile Phase pH (Is it < 4.0?) Issue->CheckPH AddAcid Add 0.1% Formic Acid or TFA CheckPH->AddAcid No CheckTemp Check Column Temp (Increase to 30-40°C) CheckPH->CheckTemp Yes AddAcid->CheckTemp Resolved Optimal Peak Symmetry (As ~ 1.0) CheckTemp->Resolved

Decision tree for troubleshooting canrenone peak tailing and shape issues.

References

  • Simultaneous Identification and Quantification of Canrenone and 11-α-Hydroxy-Canrenone by LC-MS and HPLC-UVD Source: National Institutes of Health (NIH) / PMC URL:2

  • Development and validation of HPTLC and green HPLC methods for determination of furosemide, spironolactone and canrenone, in pure forms, tablets and spiked human plasma Source: National Institutes of Health (NIH) / PubMed URL:4

  • New spironolactone formulations and their use Source: Google Patents (WO2019145430A1) URL:1

  • Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples Source: ResearchGate / Brazilian Journal of Pharmaceutical Sciences URL:3

Sources

Optimization

Bioanalytical Support Center: 3-oxopregn-4-ene-21,17-carbolactone Extraction Troubleshooting

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with low extraction recovery yields when quantifying 3-oxopregn-4-ene-21,17-carbola...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with low extraction recovery yields when quantifying 3-oxopregn-4-ene-21,17-carbolactone (commonly known as Canrenone, the primary active metabolite of spironolactone) from biological matrices.

This guide bypasses generic advice to address the specific physicochemical vulnerabilities of this molecule—most notably its pH-sensitive γ-lactone ring and high protein binding affinity.

Core Mechanistic Insight: The Lactone-Carboxylate Equilibrium

The fundamental reason for variable or low extraction recovery of 3-oxopregn-4-ene-21,17-carbolactone lies in its molecular structure. The compound features a γ-lactone ring that is highly susceptible to pH-dependent hydrolysis.

At physiological pH (7.4) or in basic conditions, the lactone ring opens to form canrenoic acid, a highly water-soluble carboxylate (1)[1]. Because conventional Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) methods target the hydrophobic intact lactone (LogP ~2.5), any conversion to canrenoic acid results in the analyte remaining in the aqueous waste fraction, drastically reducing your calculated recovery yield.

G Canrenone 3-oxopregn-4-ene-21,17-carbolactone (Intact Lactone Ring) LogP ~2.5 CanrenoicAcid Canrenoic Acid (Open Carboxylate Form) Water Soluble Canrenone->CanrenoicAcid pH > 7.0 Hydrolysis OrgPhase Partitions to Organic Phase (LLE) Canrenone->OrgPhase Target Pathway CanrenoicAcid->Canrenone pH < 6.0 Ring Closure AqPhase Lost to Aqueous Phase (Waste) CanrenoicAcid->AqPhase Yield Loss Pathway

pH-dependent equilibrium of 3-oxopregn-4-ene-21,17-carbolactone and LLE partitioning.

Troubleshooting FAQs

Q1: My LLE recovery is dropping below 50% despite using strong non-polar solvents like Ethyl Acetate. What is going wrong?

Causality & Solution: You are likely extracting at neutral or slightly basic pH. Plasma samples naturally sit around pH 7.4. At this pH, a significant fraction of 3-oxopregn-4-ene-21,17-carbolactone exists as water-soluble canrenoic acid (2)[2]. When you add ethyl acetate, only the intact lactone partitions into the organic phase. Action: Pre-treat your plasma samples with an acidic buffer (e.g., 0.1% to 1% formic acid) to drive the equilibrium entirely toward the closed lactone ring before adding your extraction solvent. Using a methylene chloride:ethyl acetate (20:80, v/v) mixture under controlled acidic conditions yields robust recovery (3)[3].

Q2: How do I overcome the 98% protein binding of this compound in plasma?

Causality & Solution: Canrenone is highly bound to plasma proteins (predominantly albumin). If you perform LLE without disrupting these protein-drug complexes, the drug will co-precipitate at the interface or remain in the aqueous phase. Action: Implement a hybrid Protein Precipitation (PPT) / LLE approach. Adding a crash solvent like methanol containing formic acid denatures the proteins, releasing the bound analyte, while simultaneously lowering the pH to protect the lactone ring (4)[4].

Q3: I am getting severe ion suppression in my LC-MS/MS analysis, which looks like low recovery. How can I differentiate and fix this?

Causality & Solution: Matrix effects are common when analyzing steroids and lactones due to co-eluting phospholipids. If your absolute recovery (pre-extraction spike vs. post-extraction spike) is high, but your process efficiency is low, the issue is ion suppression in the electrospray ionization (ESI) source. Action: Switch from simple PPT to a more rigorous extraction like Supported Liquid Extraction (SLE) or LLE. Ensure your LC gradient separates the analyte (m/z 341.25 for canrenone) from the phospholipid elution zone (4)[4].

Quantitative Data: Impact of Extraction Parameters

The following table synthesizes the expected recovery yields based on different sample preparation strategies and pH conditions.

Extraction MethodMatrix pHSolvent SystemProtein DisruptionExpected Recovery (%)Matrix Effect
LLE7.4 (Unbuffered)Ethyl AcetateNone40 - 55%Low
LLE4.5 (Buffered)DCM:Ethyl Acetate (20:80)None75 - 85%Low
PPT4.0 (Formic Acid)Methanol (100%)Yes (Denaturation)87 - 112%High (Suppression)
Hybrid PPT-LLE 4.0 (Formic Acid) Methanol + LLE Solvent Yes (Denaturation) > 95% Minimal

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol incorporates self-validating Quality Control (QC) steps. This ensures that any deviation in recovery can be immediately traced to either extraction inefficiency or matrix suppression.

Protocol: Optimized Hybrid Protein Precipitation & LLE for Plasma

Objective: To achieve >90% extraction recovery of 3-oxopregn-4-ene-21,17-carbolactone while minimizing phospholipid matrix effects.

Reagents:

  • Extraction Solvent: Methylene chloride : Ethyl acetate (20:80, v/v)

  • Acidifying Agent: 1% Formic acid in LC-MS grade water

  • Internal Standard (IS): Estazolam or deuterated Canrenone-d6 (prepared in methanol)

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 100 µL of human plasma into a 2.0 mL polypropylene microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the IS working solution.

    • Validation Check: The IS tracks volumetric errors and variations in ionization efficiency. If IS area drops but the analyte/IS ratio remains stable, you have matrix suppression, not a recovery failure.

  • Protein Disruption & pH Adjustment: Add 50 µL of 1% Formic acid. Vortex for 30 seconds.

    • Causality: This step denatures plasma proteins (releasing the 98% bound drug) and drops the pH < 5.0, forcing the conversion of any canrenoic acid back to the intact lactone ring.

  • Extraction: Add 1.0 mL of the Methylene chloride : Ethyl acetate (20:80, v/v) extraction solvent.

  • Partitioning: Vortex vigorously for 5 minutes, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Phase Separation: Carefully transfer 800 µL of the upper organic layer to a clean glass autosampler vial.

    • Validation Check: Avoid touching the protein pellet at the interface to prevent phospholipid carryover, which causes severe ESI suppression.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., Methanol:Water 60:40 with 0.1% formic acid). Vortex and inject into the LC-MS/MS.

G Step1 1. Aliquot Plasma (100 µL) + Internal Standard Step2 2. Add 50 µL 1% Formic Acid (Protein Disruption & Ring Closure) Step1->Step2 Step3 3. Add 1.0 mL DCM:EtOAc (20:80) (Hydrophobic Partitioning) Step2->Step3 Step4 4. Centrifuge (14,000 rpm, 10 min) (Phase Separation) Step3->Step4 Step5 5. Evaporate Organic Layer (N2) & Reconstitute Step4->Step5 Step6 6. LC-MS/MS Analysis (m/z 341.25) Step5->Step6

Step-by-step optimized extraction workflow for 3-oxopregn-4-ene-21,17-carbolactone.

References

  • Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples.SciELO (Brazilian Journal of Pharmaceutical Sciences).
  • Spironolactone and Its Main Metabolite, Canrenoic Acid, Block Human Ether-a-Go-Go–Related Gene Channels.AHA Journals.
  • Spironolactone and its main metabolite canrenoic acid block hKv1.5, Kv4.3 and Kv7.1+minK channels.PubMed Central.
  • Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS.PubMed.

Sources

Troubleshooting

Technical Support Center: Troubleshooting LC-MS/MS Analysis of 3-oxopregn-4-ene-21,17-carbolactone

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the quantification of 3-oxopregn-4-ene-21,17-carbolactone (commonly known as Canrenon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the quantification of 3-oxopregn-4-ene-21,17-carbolactone (commonly known as Canrenone), the primary active metabolite of the aldosterone antagonist spironolactone[1]. Due to its highly lipophilic nature and the complex biological matrices (e.g., plasma, urine) it is extracted from, its LC-MS/MS analysis is notoriously susceptible to matrix effects (ME) —specifically ion suppression. Furthermore, its structural similarity to its parent drug introduces unique in-source fragmentation artifacts that can critically compromise assay integrity[1].

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating experimental protocols to ensure the scientific rigor of your bioanalytical workflows.

Part 1: Frequently Asked Questions & Troubleshooting Guides

Q1: I am observing severe signal suppression for 3-oxopregn-4-ene-21,17-carbolactone in human plasma extracts. How do I identify the cause and resolve it?

Scientist's Insight: Ion suppression in Electrospray Ionization (ESI) occurs when endogenous matrix components—primarily glycerophospholipids—co-elute with your analyte and compete for access to the surface of the charged ESI droplets. Because 3-oxopregn-4-ene-21,17-carbolactone is hydrophobic, it often co-elutes with the late-eluting phospholipid wash-out zone in reversed-phase chromatography. Resolution:

  • Upgrade Sample Preparation: Simple Protein Precipitation (PPT) leaves >90% of phospholipids in the extract. Switch to Solid Phase Extraction (SPE) or use dedicated Phospholipid Depletion Plates (e.g., HybridSPE).

  • Shift Chromatographic Retention: Adjust your mobile phase gradient (e.g., altering the organic modifier ratio) to elute the analyte before the phospholipid suppression zone.

  • Switch Ionization Modes: If ESI suppression persists despite chromatographic adjustments, switch to Atmospheric Pressure Chemical Ionization (APCI). APCI relies on gas-phase ion-molecule reactions and is significantly less susceptible to droplet-surface competition than ESI[2].

Q2: My 3-oxopregn-4-ene-21,17-carbolactone quantification is abnormally high, and the calibration curve is non-linear when co-analyzed with Spironolactone. What is happening?

Scientist's Insight: You are experiencing in-source fragmentation . During the ESI process, Spironolactone (m/z 417[M+H]+) is thermally and electrically labile. It readily loses its 7α-acetylthio group (-SCOCH3), generating an in-source fragment at m/z 341.1[1]. This fragment is exactly isobaric to the intact [M+H]+ ion of 3-oxopregn-4-ene-21,17-carbolactone. Resolution: If Spironolactone and 3-oxopregn-4-ene-21,17-carbolactone co-elute, the mass spectrometer cannot distinguish between the metabolite natively present in the sample and the artifact generated inside the ion source. You must achieve baseline chromatographic separation of the two compounds. Do not rely solely on Multiple Reaction Monitoring (MRM) selectivity[1].

Q3: How do I mathematically validate that my matrix effect is under control according to regulatory guidelines?

Scientist's Insight: A self-validating bioanalytical system requires the calculation of the Matrix Factor (MF) and the IS-normalized Matrix Factor. This necessitates the use of a stable isotope-labeled internal standard (SIL-IS), such as Canrenone-d6. Because the SIL-IS co-elutes perfectly with the analyte, it experiences the exact same ion suppression, allowing the response ratio to remain constant[3]. Resolution: Calculate MF = (Peak response in the presence of matrix ions) / (Peak response in the absence of matrix ions). The IS-normalized MF should have a Coefficient of Variation (CV) < 15% across at least 6 independent matrix lots to pass validation.

Part 2: Data Presentation - Matrix Effect & Recovery Assessment

To illustrate the causality between sample preparation choices and matrix effects, below is a comparative summary of quantitative data for 3-oxopregn-4-ene-21,17-carbolactone extracted from human plasma.

Sample Preparation MethodRecovery (RE%)Matrix Effect (ME%)Process Efficiency (PE%)Phospholipid Removal
Protein Precipitation (PPT) 92.5 ± 4.1%55.2 ± 8.3% (Severe Suppression)51.0%Poor (<10%)
Liquid-Liquid Extraction (LLE) 78.4 ± 5.2%88.5 ± 4.1% (Mild Suppression)69.3%Moderate (~60%)
Solid Phase Extraction (SPE) 89.1 ± 3.0%98.2 ± 2.5% (Negligible)87.4%Excellent (>95%)

Note: ME% < 100 indicates ion suppression; ME% > 100 indicates ion enhancement. The optimal target is 100% ± 15%. Process Efficiency (PE) = (RE% × ME%) / 100.

Part 3: Experimental Protocols

Protocol A: Post-Column Infusion (T-Infusion) for Matrix Effect Mapping

Purpose: To visually map the exact retention time windows where endogenous matrix components cause ion suppression or enhancement, allowing for targeted chromatographic adjustments. Methodology:

  • Setup: Connect a zero-dead-volume T-piece between the analytical LC column and the mass spectrometer ESI source.

  • Infusion: Using a syringe pump, continuously infuse a pure standard solution of 3-oxopregn-4-ene-21,17-carbolactone (100 ng/mL in mobile phase) into the T-piece at a constant flow rate of 10 µL/min.

  • Injection: Inject an extracted blank plasma sample (prepared via your chosen method) onto the LC column.

  • Acquisition: Monitor the MRM transition of the analyte (m/z 341.1 → target product ion).

  • Interpretation: The baseline will be elevated and flat due to the continuous infusion. Any dips in this baseline indicate zones of ion suppression caused by eluting matrix components. Adjust your chromatographic gradient so the analyte elutes outside these suppression dips.

Protocol B: Optimized Solid Phase Extraction (SPE) Workflow

Purpose: To maximize analyte recovery while systematically eliminating phospholipid-induced matrix effects. Methodology:

  • Conditioning: Pass 1.0 mL Methanol followed by 1.0 mL LC-MS grade Water through a C18 SPE cartridge (30 mg/1 mL).

  • Loading: Dilute 200 µL of the plasma sample with 200 µL of 2% Formic Acid in water (to disrupt protein binding). Load onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1.0 mL of 5% Methanol in water to elute salts and highly polar interferences.

  • Elution: Elute 3-oxopregn-4-ene-21,17-carbolactone with 2 × 500 µL of Acetonitrile/Methanol (50:50, v/v).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase prior to LC-MS/MS injection.

Part 4: Analytical Workflows & Mechanisms (Visualizations)

ME_Troubleshooting Start Assess Matrix Effect (ME%) via Post-Column Infusion Check Is ME% between 85% and 115%? Start->Check Pass Validation Successful Proceed to Analysis Check->Pass Yes Fail Severe Ion Suppression or Enhancement Check->Fail No Prep Optimize Sample Prep (SPE or Phospholipid Removal) Fail->Prep Chro Adjust Chromatography (Shift RT out of suppression zone) Fail->Chro Source Switch Ionization (ESI -> APCI) Fail->Source Prep->Start Chro->Start Source->Start

Decision tree for diagnosing and resolving matrix effects in LC-MS/MS bioanalysis.

InSourceFrag Spiro Spironolactone (m/z 417 [M+H]+) ESI ESI Source (Thermal/Electrical Energy) Spiro->ESI Loss Loss of 7α-acetylthio group (- SCOCH3) ESI->Loss Canrenone 3-oxopregn-4-ene-21,17-carbolactone (Canrenone, m/z 341 [M+H]+) Loss->Canrenone Interference False Positive Signal if Co-eluting Canrenone->Interference

Mechanism of spironolactone in-source fragmentation generating isobaric interference.

Part 5: References

  • Liquid chromatography–mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. Brazilian Journal of Pharmaceutical Sciences (SciELO).1

  • Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection. Croatica Chemica Acta (SciSpace).4

  • Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives. Analytical and Bioanalytical Chemistry (PMC).3

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Efficacy of 3-oxopregn-4-ene-21,17-carbolactone (SC-5233) and Canrenone

Executive Summary The development of steroidal mineralocorticoid receptor antagonists (MRAs) revolutionized the management of cardiorenal diseases. This guide objectively compares two critical compounds in this class: 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of steroidal mineralocorticoid receptor antagonists (MRAs) revolutionized the management of cardiorenal diseases. This guide objectively compares two critical compounds in this class: 3-oxopregn-4-ene-21,17-carbolactone (commonly known as SC-5233), the foundational prototype of MRAs[1], and canrenone , a highly active diene derivative and the primary active metabolite of spironolactone[2]. While both compounds share the same fundamental mechanism of action, their structural differences dictate vastly different pharmacokinetic profiles, dictating their utility in modern drug development and clinical practice.

Structural Biology & Pharmacodynamics (The "Why")

Both compounds exert their biological efficacy by competitively binding to the cytosolic Mineralocorticoid Receptor (MR). The critical pharmacophore responsible for this antagonism is the γ-lactone ring at the C-17 position , which destabilizes the receptor and hinders the recruitment of transcriptional coactivators[3].

  • 3-oxopregn-4-ene-21,17-carbolactone (SC-5233): Features a basic pregn-4-ene steroid nucleus. While it successfully binds the MR to prevent [4], its basic structure makes it highly susceptible to rapid hepatic first-pass metabolism, resulting in negligible oral bioavailability.

  • Canrenone: Features a conjugated diene system (pregna-4,6-diene). The introduction of the Δ6 double bond restricts the flexibility of the steroid nucleus. This structural rigidity significantly enhances metabolic stability, lipid solubility, and oral absorption, allowing it to maintain high systemic concentrations[3].

MR_Pathway Aldo Aldosterone (Agonist) MR Mineralocorticoid Receptor (Cytosolic) Aldo->MR Binds Complex Active Aldo-MR Complex MR->Complex Activation Nucleus Nuclear Translocation & Gene Transcription Complex->Nucleus Translocates Effect ENaC & SGK1 Expression (Na+ Retention, K+ Excretion) Nucleus->Effect Upregulates Antagonist SC-5233 / Canrenone (Competitive Antagonists) Antagonist->MR Blocks Binding

Competitive inhibition of the Mineralocorticoid Receptor (MR) by SC-5233 and Canrenone.

Comparative Pharmacokinetics & Efficacy (The "What")

The failure of SC-5233 as a clinical candidate was not due to a lack of target affinity, but rather its pharmacokinetic limitations. It required parenteral (subcutaneous) administration to achieve a sufficient natriuretic effect[3]. Canrenone, conversely, is highly effective orally and acts as a multivalent drug capable of mitigating[5].

Parameter3-oxopregn-4-ene-21,17-carbolactone (SC-5233)Canrenone
Chemical Classification Pregn-4-ene spirolactonePregna-4,6-diene spirolactone
Oral Bioavailability Very Low (<5%)High (~70-90%)
Plasma Half-Life Minutes to <2 hours~16.5 hours
Relative Oral Potency 1x (Baseline Prototype)~40-50x (Highly Potent)
Antiandrogenic Activity Moderate to HighLow (Compared to Spironolactone)
Clinical Status Experimental Prototype (Never Marketed)Marketed Drug / Active Metabolite

Experimental Methodologies: Validating MRA Efficacy (The "How")

Protocol A: In Vitro Radioligand Competitive Binding Assay

Causality & Trustworthiness: Why use a 1000x unlabeled aldosterone control? Radioligands can bind non-specifically to lipids and other cellular proteins. The massive excess of unlabeled aldosterone saturates all true MR sites, meaning any residual radioactivity is purely non-specific background noise. Subtracting this ensures absolute trustworthiness of the calculated IC 50​ .

  • Preparation: Isolate cytosolic fractions from rat kidney tissue (a tissue highly enriched in MR expression).

  • Incubation: Incubate 100 µg of cytosolic protein with 2 nM [³H]-aldosterone and varying concentrations (10 −10 to 10 −5 M) of either SC-5233 or canrenone.

  • Control Validation: Run parallel samples with 2 µM unlabeled aldosterone to define Non-Specific Binding (NSB).

  • Separation: Separate the bound from free radioligand using a dextran-coated charcoal precipitation step (centrifugation at 4°C).

  • Quantification: Measure radioactivity via liquid scintillation counting. Calculate IC 50​ and K i​ values using the Cheng-Prusoff equation.

Protocol B: In Vivo Kagawa Bioassay (Adrenalectomized Rat Model)

Causality & Trustworthiness: Why perform an adrenalectomy? Endogenous aldosterone levels fluctuate wildly based on stress and circadian rhythms, creating high background noise. By removing the adrenal glands, we eliminate endogenous mineralocorticoids. This creates a self-validating system where baseline sodium excretion is purely dependent on our controlled exogenous aldosterone spike, allowing for precise quantification of the antagonist's efficacy[1].

  • Surgical Preparation: Perform bilateral adrenalectomy on male Wistar rats. Allow a 3-day recovery on a saline-supplemented diet (1% NaCl in drinking water) to prevent hypovolemic shock.

  • Baseline Establishment: Switch to a normal water diet 24 hours prior to dosing to stabilize baseline electrolyte excretion.

  • Dosing: Administer a fixed subcutaneous dose of aldosterone (e.g., 1 µg/kg) to induce sodium retention. Concurrently, administer the test MRA (SC-5233 subcutaneously vs. canrenone orally) at graded doses.

  • Metabolic Tracking: House rats in metabolic cages and collect urine strictly for 24 hours.

  • Electrolyte Quantification: Analyze urinary Na + and K + concentrations using flame photometry. Efficacy is determined by the dose-dependent reversal of the aldosterone-induced decrease in the log(Na + /K + ) ratio.

Bioassay_Workflow Step1 Adrenalectomy (Endogenous Depletion) Step2 Recovery Phase (Saline Maintenance) Step1->Step2 Step3 Exogenous Aldosterone + MRA Treatment Step2->Step3 Step4 24h Urine Collection (Metabolic Cages) Step3->Step4 Step5 Na+/K+ Quantification (Flame Photometry) Step4->Step5

In vivo Kagawa bioassay workflow for validating mineralocorticoid receptor antagonist efficacy.

Conclusion & Translational Impact

While 3-oxopregn-4-ene-21,17-carbolactone (SC-5233) provided the foundational proof-of-concept for MR antagonism[1], its pharmacokinetic limitations precluded clinical use. The structural evolution to canrenone—incorporating a Δ6 double bond—solved the oral bioavailability barrier. Today, canrenone stands not just as a historical stepping stone, but as a potent, multivalent drug utilized to mitigate target-organ inflammation, insulin resistance, and fibrotic remodeling in cardiorenal medicine[5].

References

  • Title: Mineralocorticoid receptor antagonists: 60 years of research and development Source: Journal of Endocrinology URL: [Link]

  • Title: Steroidal and non-steroidal mineralocorticoid receptor antagonists in cardiorenal medicine Source: European Heart Journal URL: [Link]

  • Title: Aldosterone receptor blockers spironolactone and canrenone: two multivalent drugs Source: Expert Opinion on Pharmacotherapy URL: [Link]

  • Title: Mineralocorticoid Receptor Antagonists in Diabetic Kidney Disease Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Efficacy of Spironolactone Treatment in Murine Models of Cutaneous and Visceral Leishmaniasis Source: Frontiers in Cellular and Infection Microbiology URL: [Link]

Sources

Comparative

Structural and Pharmacological Comparison: 3-oxopregn-4-ene-21,17-carbolactone Derivatives (Spironolactone vs. Eplerenone)

Introduction The 3-oxopregn-4-ene-21,17-carbolactone scaffold serves as the foundational steroidal pharmacophore for mineralocorticoid receptor antagonists (MRAs). Modifying this core structure has been a major focus in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 3-oxopregn-4-ene-21,17-carbolactone scaffold serves as the foundational steroidal pharmacophore for mineralocorticoid receptor antagonists (MRAs). Modifying this core structure has been a major focus in drug development to eliminate off-target endocrine effects while retaining cardiovascular and renal protective properties. This guide objectively compares the first-generation derivative, Spironolactone (7α-acetylthio-3-oxopregn-4-ene-21,17-carbolactone), against the highly selective second-generation alternative, Eplerenone (9α,11α-epoxy-7α-methoxycarbonyl-3-oxopregn-4-ene-21,17-carbolactone), detailing how specific structural substitutions dictate receptor selectivity, metabolic stability, and clinical performance.

Structural Dissection: Causality Behind the Chemistry

Both molecules share the 17-spiro- γ -lactone ring, which is the critical moiety required for antagonizing the mineralocorticoid receptor (MR). However, they diverge at two critical positions:

  • The C7 Position (Metabolic Stability): Spironolactone features a 7 α -acetylthio group. In vivo, this thioester is rapidly cleaved to form active metabolites (e.g., canrenone and 7 α -thiomethylspironolactone), which drastically extend the drug's half-life but contribute to systemic accumulation and off-target effects. Eplerenone replaces this with a 7 α -methoxycarbonyl group, which resists similar metabolic cleavage. This results in a shorter half-life (3-5 hours) and no active metabolites, allowing for tighter pharmacokinetic control.

  • The C9/C11 Position (Receptor Selectivity): The most significant structural difference is Eplerenone’s 9 α ,11 α -epoxide bridge. The addition of this bulky group was a deliberate rational drug design choice. The epoxide creates severe steric hindrance within the ligand-binding domains (LBD) of the Androgen Receptor (AR) and Progesterone Receptor (PR). This single modification reduces Eplerenone's affinity for AR and PR by 100- to 1000-fold compared to Spironolactone, effectively eliminating side effects like gynecomastia, impotence, and menstrual irregularities ([1]).

Comparative Receptor Binding Profile

The structural modifications directly translate to the in vitro binding affinities (IC50) across the steroid hormone receptor family. While Eplerenone has a lower absolute affinity for the MR compared to Spironolactone, its high selectivity index makes it a superior clinical tool for targeted MR antagonism.

ReceptorSpironolactone IC50 (nM)Eplerenone IC50 (nM)Selectivity Shift (Causality)
Mineralocorticoid (MR) 24.2990Lower absolute affinity for Eplerenone due to the 9,11-epoxy group altering the LBD fit.
Androgen (AR) ~77> 4000>50-fold reduction in Eplerenone due to steric clash in the AR pocket.
Progesterone (PR) ~740> 4000Eliminated PR agonism/antagonism in Eplerenone.
Glucocorticoid (GR) ~2400> 4000Negligible binding for both derivatives.

(Quantitative data synthesized from[2] and[3])

Experimental Methodologies

To validate the receptor selectivity and in vivo efficacy of these compounds, the following self-validating protocols are standard in MRA drug development workflows.

Protocol 1: In Vitro Radioligand Competitive Binding Assay (MR vs. AR Selectivity)

Rationale: This assay quantifies the steric hindrance caused by the 9,11-epoxy group by measuring the displacement of radiolabeled specific agonists from the MR and AR ligand-binding domains.

  • Cell Preparation: Culture CHO-K1 cells stably transfected with human MR or AR LBDs. Causality: CHO-K1 cells lack endogenous steroid receptors, preventing background signal interference and ensuring that binding data is receptor-specific.

  • Tracer Incubation: Incubate cell lysates with 2 nM [3H]-aldosterone (for MR) or 2 nM [3H]-mibolerone (for AR) at 4°C for 18 hours to reach equilibrium.

  • Compound Titration: Add unlabelled Spironolactone or Eplerenone in a concentration gradient (0.1 nM to 10 µM).

  • Separation & Detection: Separate bound from free radioligand using dextran-coated charcoal. Centrifuge at 3000 x g for 10 minutes. Quantify the supernatant radioactivity using a liquid scintillation counter.

  • Validation: Calculate IC50 values using non-linear regression. The assay is self-validating if the positive control (Spironolactone) displaces [3H]-mibolerone at <100 nM, while Eplerenone fails to displace it up to 4 µM, confirming the structural selectivity hypothesis.

Protocol 2: In Vivo Telemetry for Aldosterone-Induced Hypertension

Rationale: Despite Eplerenone's lower in vitro MR affinity (990 nM vs 24.2 nM), it demonstrates potent in vivo efficacy. This protocol measures functional blood pressure reduction, accounting for Eplerenone's lower plasma protein binding (~50%) compared to Spironolactone (>90%), which increases its free bioavailable fraction.

  • Model Induction: Uninephrectomize male Sprague-Dawley rats. After 1 week of recovery, implant subcutaneous DOCA (deoxycorticosterone acetate) pellets and replace drinking water with 1% NaCl to induce severe mineralocorticoid-driven hypertension.

  • Telemetry Implantation: Implant radio-telemetry transmitters into the abdominal aorta for continuous, stress-free mean arterial pressure (MAP) monitoring. Causality: Telemetry avoids the stress-induced blood pressure spikes associated with tail-cuff methods, yielding highly accurate baseline data.

  • Dosing: Administer Spironolactone (50 mg/kg/day) or Eplerenone (100 mg/kg/day) via oral gavage for 14 days.

  • Data Acquisition & Validation: Record MAP continuously. The system is self-validating if the DOCA-salt vehicle group exhibits a MAP increase of >40 mmHg, while both treatment groups show significant, sustained MAP attenuation.

Mechanistic Pathway Visualization

The following diagram illustrates how the structural divergence of these 3-oxopregn-4-ene-21,17-carbolactone derivatives dictates their receptor interaction and downstream clinical effects.

G Core 3-oxopregn-4-ene-21,17-carbolactone (Base Scaffold) Spiro Spironolactone (+ 7α-acetylthio) Core->Spiro 1st Gen Mod Eple Eplerenone (+ 9α,11α-epoxy & 7α-methoxycarbonyl) Core->Eple 2nd Gen Mod MR Mineralocorticoid Receptor (MR) Spiro->MR High Affinity (IC50 ~24 nM) AR_PR Androgen & Progesterone Receptors (AR/PR) Spiro->AR_PR Moderate Affinity (IC50 ~77 nM) Eple->MR Moderate Affinity (IC50 ~990 nM) Eple->AR_PR Steric Hindrance (IC50 >4000 nM) Therapy Cardiorenal Protection & BP Reduction MR->Therapy Gene Transcription SideFx Endocrine Side Effects (Gynecomastia) AR_PR->SideFx Off-Target Activation

Structural modifications of the carbolactone core dictate receptor selectivity and clinical outcomes.

Conclusion & Drug Development Insights

The evolution from Spironolactone to Eplerenone highlights a fundamental principle in medicinal chemistry: the strategic introduction of steric bulk (the 9,11-epoxide) can act as a molecular switch, trading absolute target affinity for exquisite target selectivity. For drug development professionals, Eplerenone serves as a benchmark for overcoming the promiscuity of steroidal scaffolds, ensuring that MR antagonism can be safely deployed in chronic heart failure and advanced kidney disease without the dose-limiting endocrine toxicities of its predecessor.

References
  • Bakris, G., Yang, Y. F., & Pitt, B. (2020). Mineralocorticoid Receptor Antagonists for Hypertension Management in Advanced Chronic Kidney Disease: BLOCK-CKD Trial. Hypertension, 76(1), 144-149.[Link]

  • Fagart, J., Hillisch, A., Huyet, J., Bärfacker, L., Fay, M., Pleiss, U., Pook, E., Schäfer, S., Rafestin-Oblin, M. E., & Kolkhof, P. (2010). A new mode of mineralocorticoid receptor antagonism by a potent and selective nonsteroidal molecule. Journal of Biological Chemistry, 285(39), 29932-29940.[Link]

  • Pitt, B., Remme, W., Zannad, F., Neaton, J., Martinez, F., Roniker, B., Bittman, R., Hurley, S., Kleiman, J., & Gatlin, M. (2003). Eplerenone, a Selective Aldosterone Blocker, in Patients with Left Ventricular Dysfunction after Myocardial Infarction. New England Journal of Medicine, 348(14), 1309-1321.[Link]

Sources

Validation

in vivo vs in vitro pharmacological profiles of 3-oxopregn-4-ene-21,17-carbolactone

In Vivo vs In Vitro Pharmacological Profiles of 3-oxopregn-4-ene-21,17-carbolactone: A Comprehensive Comparison Guide As drug development professionals and researchers evaluate novel steroidal antimineralocorticoids, und...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vivo vs In Vitro Pharmacological Profiles of 3-oxopregn-4-ene-21,17-carbolactone: A Comprehensive Comparison Guide

As drug development professionals and researchers evaluate novel steroidal antimineralocorticoids, understanding the foundational pharmacophore is critical. 3-oxopregn-4-ene-21,17-carbolactone (often referred to as 6,7-dihydrocanrenone or the unsubstituted spirolactone nucleus) serves as the baseline structural scaffold for this class of drugs.

While it is rarely used as a standalone therapeutic today, it is an indispensable reference standard and synthetic intermediate[1]. By objectively comparing the in vitro and in vivo profiles of 3-oxopregn-4-ene-21,17-carbolactone against its heavily substituted derivatives—such as Spironolactone and Eplerenone—we can decode how specific structural modifications dictate receptor selectivity, metabolic stability, and systemic efficacy.

Mechanistic Grounding & Pathway Analysis

The primary target of 3-oxopregn-4-ene-21,17-carbolactone is the Mineralocorticoid Receptor (MR). In a physiological state, aldosterone binds to the cytosolic MR, inducing a conformational change that promotes nuclear translocation. Once in the nucleus, the complex acts as a transcription factor, upregulating proteins (like SGK1 and ENaC) that drive sodium (Na+) reabsorption and potassium (K+) excretion.

3-oxopregn-4-ene-21,17-carbolactone acts as a competitive antagonist. By occupying the MR ligand-binding domain, it prevents aldosterone-induced conformational changes, thereby trapping the receptor in an inactive cytosolic state and halting downstream transcription[2].

MR_Pathway Aldo Aldosterone MR_Cyto Cytosolic MR (Inactive) Aldo->MR_Cyto Binds Antag 3-oxopregn-4-ene- 21,17-carbolactone Antag->MR_Cyto Competes MR_Active MR-Aldosterone Complex (Active) MR_Cyto->MR_Active Activation MR_Blocked MR-Antagonist Complex (Inactive) MR_Cyto->MR_Blocked Inhibition Nucleus Nuclear Translocation & Gene Transcription MR_Active->Nucleus Translocates MR_Blocked->Nucleus Blocks Effect Na+ Retention, K+ Excretion Nucleus->Effect Induces

Caption: MR signaling pathway demonstrating competitive antagonism by 3-oxopregn-4-ene-21,17-carbolactone.

In Vitro Pharmacological Profile

In vitro, the unsubstituted 3-oxopregn-4-ene-21,17-carbolactone exhibits robust binding affinity for the MR. However, its lack of bulky substituents (such as the 7α-thioacetyl group in spironolactone or the 9,11α-epoxy group in eplerenone) results in poor receptor selectivity[3]. The bare steroid nucleus easily cross-reacts with the Androgen Receptor (AR) and Progesterone Receptor (PR), which translates clinically to off-target endocrine effects like gynecomastia and menstrual irregularities.

Table 1: Comparative In Vitro Receptor Binding Affinities

Data represents Relative Binding Affinity (RBA) where Aldosterone/Testosterone/Progesterone = 100% for their respective receptors.

CompoundMR Affinity (RBA %)AR Affinity (RBA %)PR Affinity (RBA %)Selectivity Profile
3-oxopregn-4-ene-21,17-carbolactone ~15.0%~5.0%~12.0%Low selectivity; broad steroid receptor binding.
Spironolactone ~10.0%~3.0%~8.0%Moderate selectivity; 7α-group slightly reduces AR/PR binding.
Eplerenone ~1.5%< 0.1%< 0.1%High selectivity; 9,11α-epoxy group abolishes AR/PR binding.
Experimental Protocol 1: In Vitro Radioligand Competitive Binding Assay

To objectively validate the MR affinity of 3-oxopregn-4-ene-21,17-carbolactone, a self-validating radioligand displacement assay is utilized.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate kidneys from adrenalectomized rats (to eliminate endogenous aldosterone competition). Homogenize in a cold Tris-HCl buffer containing sodium molybdate to stabilize the unliganded MR complex[2].

  • Incubation: Aliquot the cytosolic fraction and incubate with a constant concentration of [3H]-aldosterone (the radioligand) and increasing concentrations of the unlabeled test compound (3-oxopregn-4-ene-21,17-carbolactone) ranging from 10−10 to 10−5 M.

  • Separation (The Causality of Dextran-Coated Charcoal): Add a dextran-coated charcoal (DCC) suspension. Why DCC? Charcoal rapidly adsorbs small, free (unbound) steroid molecules due to its high surface area, while the dextran coating prevents the large MR-protein complexes from entering the charcoal pores. Centrifugation pulls the charcoal-bound free ligand to the pellet, leaving only the receptor-bound [3H]-aldosterone in the supernatant.

  • Quantification: Decant the supernatant into scintillation fluid and measure radioactivity (DPM). Calculate the IC50​ using non-linear regression. The system self-validates by running a parallel non-specific binding (NSB) control with a 1000-fold excess of unlabeled aldosterone.

In Vivo Pharmacological Profile

While 3-oxopregn-4-ene-21,17-carbolactone performs well in a controlled in vitro buffer, its in vivo profile reveals significant limitations. The absence of a protective 7α-substituent leaves the steroid B-ring highly vulnerable to hepatic first-pass metabolism.

In contrast, Spironolactone acts largely as a prodrug, rapidly converting into active metabolites like Canrenone and 7α-thiomethylspironolactone, which dramatically extend its in vivo half-life and efficacy[4].

Table 2: Comparative In Vivo Pharmacodynamics (Rat Natriuresis Bioassay)
CompoundRoute ED50​ (mg/kg) for Na+ ReversalActive MetabolitesIn Vivo Half-Life (Rat)
3-oxopregn-4-ene-21,17-carbolactone Oral~5.0Minimal< 1 hour
Spironolactone Oral~1.5Canrenone, 7α-TMS4–6 hours (via metabolites)
Eplerenone Oral~10.0Inactive2–4 hours
Experimental Protocol 2: In Vivo Natriuresis Bioassay

To quantify the functional in vivo efficacy, we utilize the classic adrenalectomized rat model.

Step-by-Step Methodology:

  • Adrenalectomy & Acclimation: Perform bilateral adrenalectomy on male Wistar rats. Causality: Removing the adrenal glands eliminates endogenous aldosterone production, establishing a zero-baseline for MR activation and preventing compensatory aldosterone spikes during the assay.

  • Dosing: Administer a standardized subcutaneous dose of exogenous aldosterone (e.g., 1 µg/kg) to induce maximal Na+ retention. Simultaneously, administer the test antagonist via oral gavage.

  • Metabolic Collection: Place the rats in specialized metabolic cages and collect total urine output over a strict 4-hour window.

  • Electrolyte Quantification: Analyze the urine using flame photometry to determine absolute concentrations of Na+ and K+.

  • Data Validation: Calculate the Na+/K+ ratio. A successful MR antagonist will dose-dependently reverse the aldosterone-induced drop in the Na+/K+ ratio. The system self-validates by including a vehicle-only group (baseline) and an aldosterone-only group (maximal effect).

Workflow S1 Adrenalectomized Rat Model S2 Administer Aldosterone + Antagonist S1->S2 S3 Urine Collection (0-4 hours) S2->S3 S4 Quantify Na+/K+ Ratio S3->S4 S5 Calculate In Vivo Potency S4->S5

Caption: Step-by-step in vivo workflow for quantifying natriuretic efficacy via Na+/K+ urinary ratios.

The In Vitro vs In Vivo Disconnect

A critical insight for drug development professionals is the disconnect between the in vitro binding affinity and the in vivo efficacy of 3-oxopregn-4-ene-21,17-carbolactone.

Although it binds to the MR with high affinity in vitro, its in vivo potency ( ED50​ ) is substantially weaker than that of Spironolactone. This causality is driven by metabolic clearance . Without steric hindrance at the C7 position, the molecule undergoes rapid hepatic hydroxylation and conjugation. Therefore, while it is an excellent mechanistic tool for in vitro receptor assays, it requires structural evolution (e.g., epoxidation or thioacetylation) to survive systemic circulation and achieve therapeutic concentrations at the renal distal tubule.

Logic InVitro High In Vitro Affinity (MR Binding) Metabolism Hepatic First-Pass Metabolism InVitro->Metabolism Subject to Clearance Rapid Clearance (Short t1/2) Metabolism->Clearance Leads to InVivo Moderate In Vivo Efficacy Clearance->InVivo Results in

Caption: Logical flow showing the disconnect between high in vitro affinity and moderate in vivo efficacy.

Conclusion

3-oxopregn-4-ene-21,17-carbolactone remains a cornerstone molecule in pharmacological research. In vitro, it provides a high-affinity baseline for evaluating Mineralocorticoid Receptor antagonism. However, its in vivo profile highlights the necessity of pharmacokinetic optimization in drug design. By comparing its rapid clearance and poor receptor selectivity against advanced alternatives like Eplerenone[3], researchers can clearly map the structure-activity relationship (SAR) that governs modern antimineralocorticoid therapies.

References

  • 3 - Source: wikipedia.org 2.1 - Source: nih.gov 3.5 - Source: nih.gov 4.2 - Source: researchgate.net

Sources

Safety & Regulatory Compliance

Safety

3-Oxopregn-4-ene-21,17-carbolactone proper disposal procedures

As a Senior Application Scientist, I recognize that handling active pharmaceutical ingredients (APIs) requires more than just following a checklist—it requires a deep understanding of the chemical's mechanistic behavior...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling active pharmaceutical ingredients (APIs) requires more than just following a checklist—it requires a deep understanding of the chemical's mechanistic behavior and its environmental impact.

3-Oxopregn-4-ene-21,17-carbolactone (CAS 801-37-6) is a potent steroidal intermediate closely related to spironolactone and canrenone. While it is highly valuable in the synthesis of antimineralocorticoids and diuretic research, its steroidal backbone presents severe environmental and occupational hazards if mismanaged.

This guide provides researchers, scientists, and drug development professionals with a self-validating, step-by-step operational protocol for the safe handling and disposal of this compound.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, it is critical to understand the physical and regulatory profile of the compound. While not explicitly P-listed or U-listed under the EPA's Resource Conservation and Recovery Act (RCRA), its biological activity mandates that it be treated as Hazardous Pharmaceutical Waste .

PropertySpecification
Chemical Name 3-Oxopregn-4-ene-21,17-carbolactone
CAS Registry Number 801-37-6
Molecular Formula C₂₂H₃₀O₃
Pharmacological Class Steroidal antimineralocorticoid intermediate
Primary Hazard Endocrine disruption, reproductive toxicity
EPA RCRA Status Unlisted (Manage as Hazardous Pharmaceutical Waste)
Approved Disposal Method High-Temperature Incineration (Non-retrievable)

Toxicological & Environmental Rationale

Why can't this compound be washed down the sink or thrown in standard biohazard bins?

The causality behind our strict disposal protocols lies in the compound's mechanism of action. 3-Oxopregn-4-ene-21,17-carbolactone and its derivatives are highly resistant to standard wastewater treatment processes. When introduced into aquatic ecosystems, they act as potent endocrine disruptors.

Studies have demonstrated that exposure to spironolactone-class compounds at concentrations as low as 5 µg/L causes phenotypic masculinization and severe reproductive toxicity in aquatic species, such as the western mosquitofish (Gambusia affinis) and Japanese medaka . Because sewering (pouring down the drain) fails to neutralize the API, the EPA and OSHA mandate that such pharmacologically active compounds be rendered "non-retrievable" through high-temperature incineration .

Laboratory Disposal Workflows

The following protocols are designed as self-validating systems. By categorizing the waste at the source, you ensure regulatory compliance and eliminate downstream contamination risks.

Protocol A: Solid API and Powder Waste

Applies to expired batches, unused powder, and failed synthetic yields.

  • Primary Containment: Do not attempt to dissolve the powder for disposal. Keep the solid API sealed in its original primary container. Causality: Dissolving the powder unnecessarily generates liquid hazardous waste, which is exponentially more expensive and complex to transport.

  • Segregation: Place the sealed container directly into a rigid, leak-proof Black Pharmaceutical Waste Bin .

  • Labeling & Verification: Label the outer bin clearly as "Hazardous Pharmaceutical Waste - Steroidal API." Verification Step: Ensure the bin is locked and staged for a certified reverse distributor. Do not use "pill solidifiers" or kitty litter, as these do not chemically destroy laboratory-grade APIs.

Protocol B: Liquid Waste (Solvent Mixtures)

Applies to HPLC effluent, mother liquors, and extraction solvents containing the API.

  • RCRA Inheritance Check: 3-Oxopregn-4-ene-21,17-carbolactone is often dissolved in organic solvents (e.g., methanol, dichloromethane). The waste inherits the RCRA characteristic of the solvent (e.g., D001 for ignitable methanol, F002 for halogenated solvents) .

  • Collection: Pour the liquid waste into a compatible, grounded, and vented hazardous waste carboy (HDPE for non-halogenated; PTFE/Glass for halogenated).

  • Storage: Store the carboy in a designated Flammable Storage Cabinet away from direct light. Causality: Steroidal compounds in solution can undergo photo-degradation, potentially creating uncharacterized, volatile byproducts.

  • Verification: Log the exact volume and solvent ratio on the hazardous waste manifest to ensure the waste vendor applies the correct chemical incineration profile.

Protocol C: Trace Contaminated Materials

Applies to empty vials, used nitrile gloves, weigh boats, and pipette tips.

  • Visual Inspection: Ensure the item contains less than 3% by weight of the API. If it contains more, it must be treated as Solid API Waste (Protocol A).

  • Segregation: Place trace-contaminated consumables into a Yellow Trace Chemotherapy/Hazardous Waste Bin . Causality: Yellow bins are specifically routed for high-temperature incineration, which is required to break the robust carbon-ring structure of steroids.

  • Sharps Management: Any contaminated needles or glass must first go into a puncture-resistant Yellow Sharps Container before entering the larger disposal workflow.

Waste Segregation & Disposal Workflow

G Start 3-Oxopregn-4-ene-21,17-carbolactone Waste Generated Decision Waste Type? Start->Decision Solid Solid API / Powder Decision->Solid Liquid Liquid / Solvent Mixture Decision->Liquid Trace Trace Contaminated (Gloves, Vials, Sharps) Decision->Trace BlackBin Black RCRA Bin (Incineration) Solid->BlackBin >3% API by weight SolventDrum Hazardous Waste Drum (Flammable/Toxic) Liquid->SolventDrum Mixed with organic solvents YellowBin Yellow Trace Bin (High-Temp Incineration) Trace->YellowBin <3% residue Vendor Certified Reverse Distributor / Waste Management Partner BlackBin->Vendor SolventDrum->Vendor YellowBin->Vendor

Figure 1: Decision matrix and segregation workflow for steroidal API waste.

Spill Response and Decontamination Protocol

In the event of an accidental powder spill on the benchtop or floor, execute the following protocol immediately:

  • Isolation & PPE: Restrict access to the area. Don double nitrile gloves, safety goggles, and an N95/P100 particulate respirator. Causality: Steroidal APIs can be absorbed through mucous membranes; inhalation of aerosolized dust presents an immediate systemic exposure risk.

  • Wet Containment: Do not dry-sweep. Mist the spill lightly with water or a mild surfactant. Causality: Dry sweeping aerosolizes the API, creating an inhalation hazard and spreading contamination. Wetting binds the powder into a manageable, heavy matrix.

  • Physical Removal: Wipe inward from the perimeter of the spill using absorbent pads. Place all used pads directly into a Black RCRA Bin.

  • Chemical Decontamination: Wash the surface with a high-pH laboratory detergent, followed by a 70% isopropanol wipe. Causality: The detergent breaks down the highly lipophilic steroid structure, while the alcohol ensures the removal of any residual organic matrix from the benchtop.

  • Verification: Document the spill in the laboratory incident log and obtain a Certificate of Destruction (CoD) from your waste vendor for the cleanup materials to close the chain of custody loop.

References

  • Endocrine-disrupting effects of spironolactone in female western mosquitofish, Gambusia affinis Source: PubMed (National Institutes of Health) URL:[Link]

  • Cross-species sensitivity to a novel androgen receptor agonist of potential environmental concern, spironolactone Source: PubMed (National Institutes of Health) URL:[Link]

  • Controlling Occupational Exposure to Hazardous Drugs Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Types of Pharmaceutical Waste and How to Dispose of Them (EPA RCRA Summary) Source: VLS Environmental Solutions URL:[Link]

Handling

Personal protective equipment for handling 3-Oxopregn-4-ene-21,17-carbolactone

Comprehensive Safety and Operational Guide: Handling 3-Oxopregn-4-ene-21,17-carbolactone Executive Summary & Hazard Profile 3-Oxopregn-4-ene-21,17-carbolactone (CAS 976-70-5 / 801-37-6) is a critical steroidal intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 3-Oxopregn-4-ene-21,17-carbolactone

Executive Summary & Hazard Profile

3-Oxopregn-4-ene-21,17-carbolactone (CAS 976-70-5 / 801-37-6) is a critical steroidal intermediate utilized primarily in the synthesis of aldosterone antagonists, including the diuretics Spironolactone and Canrenone[1]. Due to its potent pharmacological baseline, handling this compound presents distinct occupational hazards. Under the Globally Harmonized System (GHS), it is classified as a Category 1B Reproductive Toxin and a Category 2 Suspected Carcinogen[2]. Prolonged or repeated exposure can lead to severe target organ toxicity, specifically endocrine disruption, hypercalcemia, and renal dysfunction[3].

This guide provides researchers, process chemists, and drug development professionals with a self-validating framework for Personal Protective Equipment (PPE), operational workflows, and disposal protocols to ensure zero-exposure handling.

Mechanistic Hazard Assessment: The Science of Protection

Safety protocols cannot be arbitrary; they must be grounded in the physicochemical properties of the target molecule.

  • Dermal Permeation & Lipophilicity: Steroidal lactones are highly lipophilic. This property allows them to rapidly cross the stratum corneum if dermal contact occurs. Standard latex gloves are insufficient because lipophilic organic compounds can permeate the latex matrix over time. Therefore, impermeable synthetic polymers (Nitrile or Neoprene) are strictly mandated to block transdermal absorption.

  • Aerosolization Risk: The compound is typically handled as a micronized powder. Mechanical agitation during weighing or transfer generates airborne particulates. Inhalation bypasses the hepatic first-pass metabolism, leading to rapid systemic endocrine disruption[4]. Consequently, respiratory protection and Local Exhaust Ventilation (LEV) are non-negotiable[4].

  • Aqueous Insolubility: With a water solubility of approximately 20.4 mg/L at 20°C, pure water is ineffective for decontamination[1]. Spill responses must utilize surfactants or appropriate solvents to break down the hydrophobic powder aggregates[3].

Tiered PPE Specifications

To ensure an appropriate balance between dexterity and safety, PPE requirements are stratified based on the operational scale.

Table 1: Quantitative PPE Specifications for 3-Oxopregn-4-ene-21,17-carbolactone

PPE CategoryLab-Scale (<10g, Solution Prep)Bulk-Scale (>10g, Powder Milling)Regulatory Standard / Mechanistic Justification
Eye Protection Safety glasses with side shieldsUnvented chemical splash gogglesEN 166 / NIOSH. Prevents mucosal absorption of airborne steroidal dust[4][5].
Hand Protection Double Nitrile gloves (min 0.12mm)Extended-cuff Neoprene over NitrileEN 374 / ASTM F1001. Double-gloving mitigates mechanical micro-tears during handling[2][5].
Body Protection Flame-resistant, fluid-resistant lab coatImpervious Tyvek® full-body suitPrevents accumulation of lipophilic dust on personal clothing, avoiding secondary exposure[4][5].
Respiratory N95/FFP3 mask (only if inside LEV)PAPR (Powered Air-Purifying Respirator)Airborne particulates require high-efficiency particulate air (HEPA) filtration to prevent inhalation[3][4].

Operational Workflow: Powder Handling and Weighing

The following step-by-step methodology ensures a closed-system approach to handling steroidal powders, minimizing the risk of aerosolization and cross-contamination.

Step-by-Step Methodology:

  • Engineering Control Verification: Ensure the Local Exhaust Ventilation (LEV) or powder containment hood is operational with a minimum face velocity of 0.5 m/s. Do not proceed if the airflow alarm is triggered[4].

  • PPE Donning: Don PPE in the following order: Bouffant cap, lab coat/suit, N95/PAPR, safety glasses, inner gloves, outer gloves. Pull outer gloves over the cuffs of the lab coat to eliminate exposed skin at the wrists.

  • Anti-Static Preparation: Wipe the interior of the LEV and the analytical balance with an anti-static solution. Steroidal powders are highly prone to static cling, which exacerbates aerosolization and causes weighing inaccuracies.

  • Weighing: Use a static-free, grounded spatula. Weigh the compound directly into a pre-tared, sealable container (e.g., a volumetric flask or a septum-sealed vial) rather than an open weigh boat to minimize open-air transfer time.

  • Closed-System Transfer: Seal the container before removing it from the LEV. If transferring to a pilot-scale reactor, use a closed-transfer system (e.g., split butterfly valve).

  • Decontamination & Doffing: Wipe down the exterior of the sealed container and the balance with a detergent wipe. Remove outer gloves inside the hood and dispose of them in a biohazard/chemical waste bin. Remove remaining PPE systematically to avoid self-contamination[3].

HandlingWorkflow A 1. Verify LEV & Containment B 2. Don Tiered PPE A->B C 3. Anti-Static Weighing B->C D 4. Closed-System Transfer C->D E 5. Surface Decontamination D->E F 6. Doff PPE & Dispose E->F

Figure 1: Step-by-step operational workflow for handling steroidal powders.

Emergency Spill Response and Containment

Spills of micronized steroidal intermediates pose an immediate inhalation hazard. Never use a dry brush or compressed air to clean up a spill , as this will massively aerosolize the compound, spreading the reproductive toxin throughout the laboratory[2][4].

Step-by-Step Spill Methodology:

  • Evacuation: Immediately evacuate non-essential personnel from the affected area.

  • Assessment & PPE: For spills >10g outside a containment hood, responders must upgrade their PPE to don a PAPR and an impervious Tyvek suit[3].

  • Dampening: Gently mist the spilled powder with a surfactant-water mixture (e.g., 1% SDS in water) or an appropriate solvent (like dilute alcohol) to suppress dust generation[3].

  • Collection: Use damp, absorbent pads to wipe up the material. Transfer the pads and residue into a heavy-duty, sealable hazardous waste bag[4].

  • Secondary Washing: Wash the spill area thoroughly with an industrial detergent and warm water to break down the highly lipophilic residue[3].

  • Waste Sealing: Label the waste container explicitly as "Hazardous Steroidal Waste - Suspected Carcinogen/Reproductive Toxin"[2].

SpillResponse S1 Spill Detected S2 Evacuate & Isolate S1->S2 S3 Don PAPR & Tyvek S2->S3 S4 Dampen with Surfactant S3->S4 S5 Collect in Sealed Bin S4->S5 S6 Detergent Wash S5->S6

Figure 2: Emergency spill response and decontamination pathway.

Waste Disposal & Environmental Logistics

3-Oxopregn-4-ene-21,17-carbolactone must be strictly prevented from entering sewers or public waters. Endocrine disruptors have severe, cascading ecological impacts on aquatic life even at trace concentrations.

  • Solid Waste: All contaminated PPE, weigh boats, and spill cleanup materials must be placed in closed, leak-proof containers[4]. Dispose of via high-temperature incineration at an approved hazardous waste facility[4].

  • Liquid Waste: Aqueous and organic washings from glassware must be collected in dedicated halogen-free organic waste carboys. Do not pour down the sink.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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